N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(5-nitropyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)13-10(15)6-8-4-5-9(7-12-8)14(16)17/h4-5,7H,6H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEIYPZSICGVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682465 | |
| Record name | N-tert-Butyl-2-(5-nitropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-51-6 | |
| Record name | 2-Pyridineacetamide, N-(1,1-dimethylethyl)-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butyl-2-(5-nitropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
CAS Number: 1255574-51-6
This technical guide provides a comprehensive overview of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide, a substituted nitropyridine derivative. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of this compound class.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C₁₁H₁₅N₃O₃ and a molecular weight of 237.26 g/mol .[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1255574-51-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅N₃O₃ | [1] |
| Molecular Weight | 237.26 | [1] |
| Topological Polar Surface Area (TPSA) | 85.13 Ų | [1] |
| LogP | 1.447 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis and Characterization
Proposed Experimental Protocol: Synthesis
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-chloro-5-nitropyridine. The first step would involve the formation of a carbon-carbon bond to introduce the acetic acid moiety, followed by an amide coupling reaction.
Step 1: Synthesis of 2-(5-nitropyridin-2-yl)acetic acid
A common method to introduce an acetic acid group at the 2-position of a pyridine ring is through a cross-coupling reaction followed by hydrolysis. For instance, a Negishi or Kumada coupling of 2-chloro-5-nitropyridine with a suitable C2-synthon, such as a zinc or Grignard reagent derived from a protected acetic acid, could be employed. Alternatively, displacement of the chloride with a cyanide group followed by hydrolysis would also yield the desired carboxylic acid intermediate.
Step 2: Amide Coupling with tert-Butylamine
The final step involves the formation of the amide bond between 2-(5-nitropyridin-2-yl)acetic acid and tert-butylamine. This is a standard transformation in organic synthesis and can be achieved using a variety of coupling reagents.[4][5]
-
Materials:
-
2-(5-nitropyridin-2-yl)acetic acid
-
tert-Butylamine
-
A suitable amide coupling reagent (e.g., HATU, HBTU, EDC/HOBt, or DCC)[4]
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)
-
-
Procedure:
-
Dissolve 2-(5-nitropyridin-2-yl)acetic acid in the chosen anhydrous solvent.
-
Add the amide coupling reagent and the non-nucleophilic base to the solution.
-
Stir the mixture at room temperature for a designated activation time (typically 15-30 minutes).
-
Add tert-butylamine to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture would be worked up by washing with aqueous solutions to remove the coupling byproducts and excess reagents.
-
The organic layer would then be dried and concentrated under reduced pressure.
-
Proposed Experimental Protocol: Purification
The crude this compound would likely require purification.
-
Method: Flash column chromatography on silica gel is a standard method for purifying compounds of this nature.
-
Eluent: A gradient of ethyl acetate in hexanes or another suitable solvent system would be used to elute the product.
-
Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity and Potential Applications
While specific biological data for this compound is not available in published literature, the nitropyridine scaffold is a well-established pharmacophore in medicinal chemistry.[6][7][8]
Nitropyridine derivatives have been investigated for a wide range of biological activities, including:
-
Anticancer: Some nitropyridine-containing compounds have shown activity against various cancer cell lines.[6]
-
Antiviral: This scaffold is present in some compounds with antiviral properties.[6]
-
Enzyme Inhibition: Derivatives have been shown to inhibit enzymes such as chymotrypsin and urease.[6][9]
-
Agrochemicals: Nitropyridine derivatives have been developed as insecticides and herbicides.[8][9]
The presence of the nitro group often imparts specific electronic properties that can be crucial for binding to biological targets. The tert-butyl group is a bulky, lipophilic moiety that can influence the compound's solubility, membrane permeability, and steric interactions within a binding pocket.
Given the lack of specific data, the biological activity of this compound remains to be elucidated. Researchers interested in this compound could explore its potential in the aforementioned therapeutic areas through in vitro screening assays.
Diagrams
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
General Amide Coupling Reaction
Caption: General mechanism of a HATU-mediated amide coupling reaction.
Conclusion
This compound is a derivative of the versatile nitropyridine class of compounds. While detailed experimental and biological data for this specific molecule are currently limited in the public domain, its structural features suggest potential for further investigation in medicinal and agrochemical research. The synthetic route proposed in this guide provides a viable starting point for its preparation and subsequent biological evaluation. Further studies are warranted to elucidate the specific biological activities and potential mechanisms of action of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. parchem.com [parchem.com]
- 3. chiralen.com [chiralen.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempanda.com [chempanda.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
Technical Guide: N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the physicochemical properties of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. Due to the limited publicly available information on specific experimental protocols and biological activities for this compound, this document focuses on its core molecular characteristics and proposes a general methodology for its synthesis and characterization.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 237.26 g/mol | [1] |
| Molecular Formula | C₁₁H₁₅N₃O₃ | [1] |
| CAS Number | 1255574-51-6 | [1][2][3][4] |
Physicochemical Properties
A summary of key physicochemical properties is presented in the table below. These values are typically predicted through computational models and provide insight into the compound's potential behavior in biological systems.
| Property | Value |
| Topological Polar Surface Area (TPSA) | 85.13 Ų |
| LogP (Octanol-Water Partition Coefficient) | 1.447 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
Proposed Experimental Protocols
General Synthesis Approach: Amide Coupling
A plausible synthetic route involves the coupling of 2-(5-nitropyridin-2-yl)acetic acid with tert-butylamine in the presence of a suitable coupling agent.
Reactants:
-
2-(5-nitropyridin-2-yl)acetic acid
-
tert-Butylamine
-
A peptide coupling agent (e.g., DCC, EDC, HATU)
-
An organic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous organic solvent (e.g., dichloromethane, dimethylformamide)
Procedure:
-
Dissolve 2-(5-nitropyridin-2-yl)acetic acid in the chosen anhydrous solvent.
-
Add the organic base to the solution.
-
Introduce the coupling agent and stir for a short period to activate the carboxylic acid.
-
Add tert-butylamine to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture would be worked up to remove byproducts and unreacted starting materials. This typically involves washing with acidic and basic aqueous solutions, followed by drying of the organic layer.
-
The crude product would then be purified, for example, by column chromatography.
Characterization:
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Diagrams and Workflows
As no specific signaling pathways involving this compound have been documented, a logical workflow for the determination of its molecular weight is presented below.
Caption: A flowchart illustrating the general steps for confirming the molecular weight of a synthesized compound.
Biological Activity
Currently, there is no publicly available data to suggest the biological activity or to associate this compound with any specific signaling pathways. Further research would be required to elucidate its pharmacological profile.
References
N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the known chemical properties of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide (CAS No. 1255574-51-6). Due to the limited availability of public experimental data, this document primarily relies on computational predictions and general synthetic methodologies for related compounds. The guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule and to guide future experimental design. At present, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound.
Chemical Properties
This compound is a chemical compound with the molecular formula C₁₁H₁₅N₃O₃ and a molecular weight of 237.26 g/mol .[1] While experimental physical and chemical properties are not widely published, computational data provides some insight into its characteristics.
Table 1: Computed Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O₃ | ChemScene[1] |
| Molecular Weight | 237.26 | ChemScene[1] |
| TPSA (Topological Polar Surface Area) | 85.13 Ų | ChemScene[1] |
| LogP (Octanol-Water Partition Coefficient) | 1.447 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
| SMILES | CC(C)(C)NC(=O)CC1=NC=CC(=C1)--INVALID-LINK--[O-] | ChemScene[1] |
Note: The data presented in Table 1 is based on computational models and should be confirmed through experimental validation.
Proposed Synthesis Protocol
A definitive, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of 2-substituted-5-nitropyridines. One potential approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of a 5-nitropyridine derivative with N-tert-butylacetamide.
Hypothetical Experimental Protocol:
-
Preparation of the Nucleophile: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-tert-butylacetamide in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), portion-wise to the stirred solution. The base will deprotonate the amide nitrogen, forming the corresponding anion.
-
Nucleophilic Substitution: To the solution of the deprotonated N-tert-butylacetamide, add a solution of a 2-halo-5-nitropyridine (e.g., 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine) in the same anhydrous solvent, dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a predetermined time (e.g., 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Figure 1: Proposed workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no publicly available data describing the biological activity of this compound. Consequently, no associated signaling pathways have been elucidated. Further research through empirical studies is required to determine its pharmacological and toxicological profiles.
Conclusion
This compound is a compound for which there is a significant lack of publicly available experimental data. This guide has summarized the available computational properties and proposed a plausible, yet unverified, synthetic route. It is imperative that future investigations focus on the experimental validation of its chemical properties, the optimization of a reliable synthetic protocol, and the exploration of its potential biological activities. This foundational work is essential to unlock any potential applications of this molecule in drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
This technical guide provides a comprehensive overview of a plausible synthetic pathway for N-tert-butyl-2-(5-nitropyridin-2-yl)acetamide, a valuable compound for researchers, scientists, and drug development professionals. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.
Physicochemical Properties of Key Compounds
A summary of the key physicochemical properties of the target molecule and its precursors is provided in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 2-Chloro-5-nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | 158.54 | >99% |
| 2-(5-Nitropyridin-2-yl)acetonitrile | 123846-66-2 | C₇H₅N₃O₂ | 163.13 | 98% |
| 2-(5-Nitropyridin-2-yl)acetic acid | 1804458-23-8 | C₇H₆N₄O₄ | 182.13 | N/A |
| This compound | 1255574-51-6 | C₁₁H₁₅N₃O₃ | 237.26 | ≥96%[1] |
Synthesis Pathway
The synthesis of this compound can be achieved through a three-step process starting from 2-chloro-5-nitropyridine. The overall pathway involves a nucleophilic substitution to introduce a cyano group, followed by hydrolysis to the corresponding carboxylic acid, and finally, an amide coupling reaction with tert-butylamine.
References
N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide: A Technical Guide to Potential Biological Targets
Disclaimer: This document provides a technical overview of the potential biological targets of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. As of the latest literature review, no specific biological data for this compound has been published. The information presented herein is extrapolated from the known biological activities of its core structural motifs: the 5-nitropyridine ring and the N-tert-butyl acetamide side chain. The proposed targets and mechanisms require experimental validation.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitro group and an N-tert-butyl acetamide moiety. While this specific molecule is not extensively characterized in biological literature, its structural components are present in numerous pharmacologically active agents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis of its potential biological targets and mechanisms of action by examining the structure-activity relationships of analogous compounds.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1255574-51-6 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₁H₁₅N₃O₃ | Chemical Supplier Catalogs |
| Molecular Weight | 237.26 g/mol | Chemical Supplier Catalogs |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from related compounds |
Potential Biological Targets and Mechanisms of Action
Based on the analysis of its structural motifs, this compound may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Inferred Activity from the 5-Nitropyridine Moiety
The 5-nitropyridine scaffold is a key component in various bioactive molecules. The strong electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets.
Nitropyridine derivatives have demonstrated notable activity against a spectrum of microbial pathogens. The proposed mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species. These reactive species can cause damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.
Potential Targets:
-
Bacterial DNA: Reactive nitrogen species can induce DNA strand breaks and modifications.
-
Bacterial Enzymes: Key metabolic enzymes can be inhibited by the reactive intermediates.
Several nitropyridine-containing compounds have been investigated as potential anticancer agents. Their mechanism of action is often linked to the hypoxic environment of solid tumors. Under low oxygen conditions, the nitro group can be selectively reduced by nitroreductase enzymes that are overexpressed in cancer cells, leading to the formation of cytotoxic agents that target the tumor cells.
Potential Targets:
-
Nitroreductases: Enzymes that activate the compound to its cytotoxic form in hypoxic cancer cells.
-
DNA and other cellular macromolecules: Damage induced by the reduced nitro species.
Certain nitropyridine derivatives have been shown to possess anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS).[1] Overproduction of nitric oxide by iNOS is a hallmark of inflammatory conditions.
Potential Signaling Pathway:
Derivatives of 5-nitropyridine have been reported to inhibit enzymes such as urease and chymotrypsin.[2]
Inferred Activity from the N-tert-butyl Acetamide Moiety
The acetamide functional group is a common feature in many pharmaceuticals and can contribute to a molecule's biological activity and pharmacokinetic properties.
Acetamide derivatives are known to exhibit anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Potential Signaling Pathway:
Quantitative Data for Structurally Related Compounds
The following table summarizes the biological activity of compounds structurally related to the 5-nitropyridine and acetamide motifs. This data can serve as a benchmark for future experimental evaluation of this compound.
| Compound Class | Specific Compound | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| 5-Nitropyrimidine Analogues | Compound 36 (a 5-nitropyrimidine-2,4-dione derivative) | Nitric Oxide Production (LPS-induced RAW 264.7 cells) | IC₅₀: 8.6 µM | [1] |
| iNOS Activity | IC₅₀: 6.2 µM | [1] | ||
| 5-Nitropyridine Analogues | 5-(5-nitropyridin-2-yl) derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Chymotrypsin Inhibition | IC₅₀: 8.67 ± 0.1 μM | [2] |
| Urease Inhibition | IC₅₀: 29.21 ± 0.98 μM | [2] | ||
| Acetamide Derivatives | N-(2-hydroxy phenyl) acetamide | Inhibition of IL-1β and TNF-α in AIA rats | Significant reduction at 5 and 10 mg/kg doses | [4] |
Proposed Experimental Protocols
To elucidate the biological targets and mechanism of action of this compound, a systematic screening approach is recommended.
General Experimental Workflow
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC), serial dilutions of the compound are prepared in a 96-well plate with a standardized bacterial inoculum. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.[5]
-
Disk Diffusion Assay: A filter paper disk impregnated with the compound is placed on an agar plate inoculated with a bacterial lawn. The diameter of the zone of inhibition around the disk is measured to assess the compound's antimicrobial activity.
In Vitro Anti-inflammatory Assays
-
Nitric Oxide (NO) Production Assay in Macrophages: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the compound. The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.[1]
-
Cyclooxygenase (COX) Inhibition Assay: Commercially available COX-1 and COX-2 inhibitor screening kits can be used to determine the compound's inhibitory activity against these enzymes.
In Vitro Anticancer Assays
-
MTT or SRB Assay: The antiproliferative activity of the compound can be assessed against a panel of cancer cell lines using colorimetric assays like MTT or SRB. These assays measure cell viability and can be used to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
While direct experimental evidence for the biological targets of this compound is currently lacking, a systematic analysis of its structural components suggests several promising avenues for investigation. The 5-nitropyridine moiety points towards potential antimicrobial, anticancer, and anti-inflammatory activities, possibly through mechanisms involving nitroreductase activation or inhibition of enzymes like iNOS. The N-tert-butyl acetamide side chain further supports the potential for anti-inflammatory effects via COX inhibition. The proposed experimental workflows provide a clear path for the empirical validation of these hypotheses. Further research into this and structurally related compounds could lead to the development of novel therapeutic agents.
References
- 1. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acemetacin? [synapse.patsnap.com]
- 4. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Tert-butyl-2-(5-nitropyridin-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on structurally related compounds to provide insights into its synthesis, potential biological activities, and key chemical properties. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Chemical Structure and Properties
This compound is a derivative of pyridine, characterized by a tert-butyl acetamide group at the 2-position and a nitro group at the 5-position of the pyridine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1255574-51-6 | [1][2] |
| Molecular Formula | C₁₁H₁₅N₃O₃ | [1] |
| Molecular Weight | 237.26 g/mol | [1] |
| SMILES | CC(C)(C)NC(=O)CC1=NC=C(C=C1)--INVALID-LINK--[O-] | [1] |
| LogP (calculated) | 1.45 | [1] |
| Topological Polar Surface Area (TPSA) | 85.1 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A logical synthetic approach would proceed via two main steps:
-
Synthesis of 2-(5-nitropyridin-2-yl)acetic acid: This intermediate can be prepared from 2-chloro-5-nitropyridine, a common starting material in the synthesis of nitropyridine derivatives.
-
Amide Coupling: The resulting carboxylic acid would then be coupled with tert-butylamine to yield the final product.
References
An In-depth Technical Guide to N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide is a chemical compound with the CAS number 1255574-51-6.[1][2][3] Its molecular formula is C₁₁H₁₅N₃O₃, and it has a molecular weight of 237.26 g/mol .[1] This guide aims to provide a comprehensive overview of the available scientific literature on this compound, focusing on its synthesis, potential biological activities, and relevant experimental data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O₃ | ChemScene[1] |
| Molecular Weight | 237.26 | ChemScene[1] |
| CAS Number | 1255574-51-6 | ChemScene, Parchem, CHIRALEN[1][2][3] |
| Topological Polar Surface Area (TPSA) | 85.13 Ų | ChemScene[1] |
| LogP | 1.447 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
Synthesis and Chemistry
A plausible synthetic workflow is outlined below:
Biological Activity and Potential Applications
Detailed studies on the biological activity of this compound are not currently published in peer-reviewed literature. However, the 5-nitropyridine moiety is a known pharmacophore present in various biologically active molecules. For example, a derivative containing a 5-nitropyridin-2-yl group has shown dual inhibitory activity against chymotrypsin and urease, with IC₅₀ values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively.[5] Nitropyridine-based compounds have also been investigated for their potential as anticancer and antimalarial agents.[5]
Given the presence of the 5-nitropyridine scaffold, it is conceivable that this compound could be investigated for a range of biological activities. A general workflow for screening the biological activity of a novel compound is depicted below.
Conclusion and Future Directions
This compound is a commercially available compound whose biological properties have not yet been extensively explored in the scientific literature. The presence of the 5-nitropyridine functional group suggests that this compound could be a candidate for screening in various biological assays, including those for enzyme inhibition, anticancer, and antimicrobial activities. Future research should focus on the development of a robust synthetic protocol, followed by a comprehensive evaluation of its biological activity profile. Detailed structure-activity relationship (SAR) studies could further elucidate the potential of this and related compounds as therapeutic agents. Researchers interested in this molecule are encouraged to perform initial in vitro screening to uncover its potential pharmacological value.
References
In-depth Technical Guide: The Discovery of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide - A Compound Awaiting Exploration
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the synthesis, biological activity, and mechanism of action of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide remains largely unavailable in the public domain. This technical guide serves to summarize the known chemical properties of this compound and to provide a speculative framework for its potential synthesis and biological evaluation based on established knowledge of structurally related molecules.
Chemical and Physical Properties
This compound is a small molecule containing a nitropyridine core linked to a tert-butylacetamide moiety. While experimental data is scarce, computational models provide some insight into its physicochemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O₃ | ChemScene[1] |
| Molecular Weight | 237.26 g/mol | ChemScene[1] |
| CAS Number | 1255574-51-6 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 85.13 Ų | ChemScene[1] |
| Predicted LogP | 1.447 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
These predicted properties suggest that the compound has reasonable drug-like characteristics, with a moderate LogP indicating a balance between hydrophilicity and lipophilicity.
Postulated Synthesis Pathway
While a specific, validated synthesis protocol for this compound has not been found in the literature, a plausible synthetic route can be proposed based on standard organic chemistry principles and known reactions of similar compounds. The most likely approach would involve the amidation of a 2-(5-nitropyridin-2-yl)acetic acid derivative with tert-butylamine.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol:
Step 1: Synthesis of 2-(5-nitropyridin-2-yl)acetic acid. 2-Methyl-5-nitropyridine would be oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution. The reaction mixture would be heated under reflux, followed by acidification to precipitate the carboxylic acid. The crude product would then be purified by recrystallization.
Step 2: Synthesis of 2-(5-nitropyridin-2-yl)acetyl chloride. The synthesized 2-(5-nitropyridin-2-yl)acetic acid would be converted to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM). The excess reagent and solvent would be removed under reduced pressure.
Step 3: Synthesis of this compound. The crude 2-(5-nitropyridin-2-yl)acetyl chloride would be dissolved in an aprotic solvent and cooled in an ice bath. A solution of tert-butylamine in the same solvent would be added dropwise. A base, such as triethylamine, would be included to neutralize the HCl byproduct. After the reaction is complete, the mixture would be washed, dried, and the solvent evaporated. The final product would be purified using column chromatography.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound is currently unknown. However, the presence of the nitropyridine moiety suggests that it could be investigated for a range of therapeutic applications, as nitropyridine derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Given the structural similarity to other kinase inhibitors and biologically active amides, a hypothetical screening cascade could be proposed to investigate its potential mechanism of action.
Caption: A logical workflow for the biological evaluation of the target compound.
Conclusion and Future Directions
This compound represents an under-investigated chemical entity. While its basic chemical properties can be predicted, a thorough experimental investigation is required to elucidate its synthesis, biological activity, and potential therapeutic applications. The proposed synthetic route and screening cascade provide a roadmap for future research endeavors. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to synthesize and evaluate this compound to unlock its potential. The lack of existing data presents a unique opportunity for novel discovery in the area of nitropyridine-based therapeutics.
References
N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. It is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or formal safety training. The toxicological properties of this compound have not been thoroughly investigated. Always consult the most up-to-date SDS from your supplier before handling this chemical and ensure all activities are conducted in accordance with institutional and regulatory safety protocols.
Introduction
This compound is a chemical compound with potential applications in research and drug development. As with any laboratory chemical, a thorough understanding of its properties and associated hazards is paramount for safe handling and use. This guide provides a consolidated overview of the available safety information, handling procedures, and emergency protocols.
Chemical and Physical Properties
A summary of the key physical and chemical properties for this compound is presented in the table below. This information is crucial for understanding its behavior and for making informed decisions regarding storage and handling.
| Property | Value |
| CAS Number | 1255574-51-6 |
| Molecular Formula | C₁₁H₁₅N₃O₃ |
| Molecular Weight | 237.26 g/mol |
| Appearance | Not specified in available literature |
| Purity | Typically ≥96% or 99% depending on the supplier |
| Storage Conditions | Store at 2-8°C in a dry, dark place under an inert atmosphere. |
Hazard Identification and Safety Precautions
While the toxicological properties of this compound have not been fully elucidated, it is prudent to handle it with care, assuming it may be hazardous. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
General Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P262: Do not get in eyes, on skin, or on clothing.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Keep away from heat, sparks, and open flames.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place.
-
Recommended storage temperature is between 2-8°C.
-
Store under an inert atmosphere.
First-Aid Measures
In the event of exposure, immediate action is crucial. The following first-aid measures are recommended:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Ingestion | If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
Experimental Protocols
A generalized workflow for the synthesis of a novel compound in a research setting is depicted below. This is an illustrative example and does not represent a validated protocol for this specific molecule.
Caption: Generalized workflow for chemical synthesis.
Biological Activity and Signaling Pathways
Specific information regarding the biological activity, mechanism of action, and any associated signaling pathways for this compound is not available in the reviewed literature. The broader class of nitropyridine-containing compounds has been investigated for a variety of biological activities, and they are recognized as important scaffolds in medicinal chemistry. However, any potential biological effect of this specific compound would need to be determined through dedicated screening and mechanistic studies.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for a novel compound with potential therapeutic effects. This is a conceptual representation and is not based on any known activity of this compound.
Methodological & Application
Application Notes and Protocols for N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
For Research Use Only
Abstract
These application notes provide detailed protocols for the use of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide, a nitropyridine derivative, in cancer research. This document outlines its potential application as a selective inhibitor of a hypothetical kinase, "Kinase-X," which is implicated in oncogenic signaling. Included are protocols for preparing the compound, performing in vitro kinase assays, and assessing its cytotoxic effects on cancer cell lines. All data presented is representative and for illustrative purposes.
Background
This compound is a small molecule belonging to the nitropyridine class of compounds. While specific biological targets for this compound are not extensively documented in public literature, related nitro-containing heterocyclic compounds have shown potential as anticancer and antimicrobial agents.[1] The mechanism of action for such compounds can vary, but may include the modulation of cellular signaling pathways.[1] This document explores its hypothetical application as an inhibitor of "Kinase-X," a key enzyme in a cancer-related signaling cascade.
Compound Details:
Data Summary
The following tables summarize hypothetical data from in vitro experiments to characterize the activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC₅₀ (nM) |
|---|---|
| Kinase-X | 75 |
| Kinase-Y (off-target) | 1,500 |
| Kinase-Z (off-target) | >10,000 |
Table 2: Cell Viability Assay (72-hour treatment)
| Cell Line | Description | IC₅₀ (µM) |
|---|---|---|
| Cancer Cell Line A (Kinase-X dependent) | Human Lung Carcinoma | 0.5 |
| Cancer Cell Line B (Kinase-X dependent) | Human Breast Adenocarcinoma | 0.8 |
| Normal Cell Line C (Non-cancerous) | Human Dermal Fibroblasts | >50 |
Experimental Protocols
-
Compound Handling: this compound should be handled in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 2.37 mg of the compound in 1 mL of dimethyl sulfoxide (DMSO).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term storage.
-
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against Kinase-X.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X solution of Kinase-X in kinase buffer.
-
Prepare a 2X solution of the kinase-specific peptide substrate and ATP in kinase buffer.
-
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM compound stock in DMSO.
-
Further dilute the compound in the kinase buffer to achieve the desired final concentrations (e.g., from 100 µM to 0.1 nM).
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the 2X Kinase-X solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding a luminescent ATP detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the DMSO control.
-
Plot the inhibition data against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
This protocol measures the cytotoxic effect of the compound on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells (e.g., Human Lung Carcinoma) and a non-cancerous control cell line in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability data against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using a non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow.
Caption: Hypothetical signaling pathway of Kinase-X.
Caption: Experimental workflow for compound evaluation.
References
Application Notes and Protocols for the In Vitro Characterization of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide as a Putative STAT3 Inhibitor
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical therapeutic target in various diseases, including cancer and inflammatory conditions. Its aberrant activation is a key driver of tumor proliferation, survival, and metastasis. These application notes provide a comprehensive guide for the in vitro evaluation of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide as a potential inhibitor of the STAT3 signaling pathway. The following protocols describe key assays to determine the compound's inhibitory activity, mechanism of action, and cellular effects.
Target Pathway: STAT3 Signaling
The STAT3 signaling cascade is initiated by the binding of cytokines and growth factors to their respective cell surface receptors. This activates associated Janus kinases (JAKs), which then phosphorylate STAT3 proteins. Phosphorylated STAT3 monomers form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation and survival.[1][2]
Caption: Simplified STAT3 signaling pathway.
Experimental Workflow
A general workflow for the in vitro characterization of a putative STAT3 inhibitor involves a series of assays to determine its direct binding, inhibitory effect on STAT3 signaling, and impact on cell viability.[1]
Caption: General experimental workflow for STAT3 inhibitor evaluation.[1]
Quantitative Data Summary
While specific in vitro data for this compound is not publicly available, the following table summarizes the reported efficacy of well-characterized STAT3 inhibitors for comparative purposes.
| Compound | Assay Type | Target/Cell Line | IC50/EC50 (µM) | Reference |
| Stattic | STAT3-DNA binding (recombinant) | N/A | 1.27 ± 0.38 | [3] |
| Stattic | Cell Viability (MDA-MB-468) | MDA-MB-468 | 0.29 ± 0.09 | [3] |
| S3I-1757 | STAT3-DNA binding (recombinant) | N/A | 0.31 ± 0.18 | [3] |
| Niclosamide | Cell Viability (MDA-MB-468) | MDA-MB-468 | 1.09 ± 0.9 | [3] |
Experimental Protocols
1. Fluorescence Polarization (FP) Assay for SH2 Domain Binding
Objective: To determine if the compound directly binds to the STAT3 SH2 domain and disrupts its interaction with a phosphopeptide.[3][4]
Principle: This assay measures the change in polarization of fluorescently labeled phosphopeptide upon binding to the STAT3 protein. Small, unbound peptides rotate rapidly, resulting in low polarization. When bound to the larger STAT3 protein, rotation slows, and polarization increases. An inhibitor that disrupts this interaction will cause a decrease in polarization.[1]
Protocol:
-
Assay Plate Setup: In a 96-well black microtiter plate, add assay buffer, recombinant STAT3 protein, and varying concentrations of this compound.
-
Incubation: Incubate the plate with gentle agitation for 1 hour at room temperature.[1]
-
Probe Addition: Add a fluorescently labeled phosphopeptide (e.g., GpYLPQTV) to each well.[1][4]
-
Second Incubation: Incubate for 30 minutes at room temperature.[1]
-
Measurement: Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the change in polarization against the inhibitor concentration to determine the IC50 value. A decrease in polarization indicates inhibition of the STAT3-peptide interaction.[1]
2. STAT3 DNA Binding ELISA
Objective: To measure the ability of the compound to prevent the binding of STAT3 to its DNA consensus sequence.[1][3]
Principle: This is a 96-well based assay where a double-stranded DNA sequence containing the STAT3 binding site is immobilized. Recombinant STAT3 protein is added along with the test compound. Bound STAT3 is detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[1]
Protocol:
-
Plate Coating: Coat a 96-well plate with a biotinylated double-stranded oligonucleotide containing the STAT3 consensus binding site.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
STAT3 Addition: Add recombinant STAT3 protein to the wells and incubate for 1-2 hours at room temperature to allow for binding.
-
Washing: Wash the plate to remove unbound protein and compound.
-
Primary Antibody: Add a primary antibody specific for STAT3 and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
3. STAT3-Dependent Luciferase Reporter Assay
Objective: To assess the inhibitory effect of the compound on STAT3 transcriptional activity in a cellular context.[2][5]
Principle: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter and a constitutively expressed Renilla luciferase plasmid for normalization. Upon stimulation (e.g., with IL-6), activated STAT3 drives the expression of firefly luciferase. A decrease in luciferase activity in the presence of the inhibitor indicates suppression of the STAT3 pathway.[5]
Protocol:
-
Transfection: Co-transfect HEK293T or another suitable cell line with a STAT3 luciferase reporter plasmid and a Renilla normalization plasmid using a transfection reagent like Lipofectamine 2000.[5]
-
Cell Seeding: After 20-24 hours, seed the transfected cells into 96-well plates.[5]
-
Compound Treatment: After overnight cell attachment, treat the cells with a concentration gradient of this compound.
-
Stimulation: After a pre-incubation period with the compound, stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), for several hours.[5]
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[5]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration to calculate the IC50 value.
4. Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.[1]
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.[1]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, LNCaP) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.
Disclaimer: The protocols and comparative data provided are intended as a guide for research purposes. Researchers should optimize these protocols for their specific experimental conditions and cell lines. The compound this compound is available from various chemical suppliers.[6][7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. parchem.com [parchem.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 1255574-51-6 | FAC57451 [biosynth.com]
- 9. chiralen.com [chiralen.com]
Application Notes and Protocols for Cell-Based Evaluation of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide as a Potential Protein Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide is a synthetic compound with potential therapeutic applications. While its precise mechanism of action is a subject of ongoing research, its structural features suggest it may play a role in modulating cellular processes associated with protein aggregation. Pathological protein aggregation is a hallmark of several neurodegenerative diseases, including Huntington's disease.[1] Therefore, identifying compounds that can inhibit or reverse this process is a key objective in drug discovery.
These application notes provide detailed protocols for cell-based assays to investigate the efficacy of this compound as a potential inhibitor of protein aggregation and to assess its general cytotoxicity. The described protocols utilize a cellular model of Huntington's disease and a standard cell viability assay.
Postulated Signaling Pathway for Investigation
Many neurodegenerative diseases are characterized by the accumulation of misfolded protein aggregates, which can lead to cellular dysfunction and apoptosis. A key therapeutic strategy is the identification of small molecules that can interfere with this aggregation process. It is hypothesized that this compound may act by either preventing the formation of new protein aggregates or promoting the clearance of existing ones.
Caption: Postulated mechanism of action for this compound in inhibiting the protein aggregation cascade.
Experimental Protocols
Cell-Based Protein Aggregation Assay
This protocol describes a method to screen for inhibitors of polyglutamine (polyQ) aggregation, a hallmark of Huntington's disease, using an inducible PC12 cell line model.[1]
Materials:
-
PC12 cell line engineered to express a fluorescently tagged, aggregation-prone protein (e.g., Htt14A2.5 EGFP)[1]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
Inducer (e.g., Muristerone A)[1]
-
This compound (stock solution in DMSO)
-
96-well, clear-bottom black plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the PC12 cells into a 96-well plate at a density that allows for approximately 50-60% confluency on the day of induction.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (an established aggregation inhibitor, if available).
-
Induction of Protein Aggregation: To induce the expression of the aggregation-prone protein, add the inducer (e.g., Muristerone A) to the wells at a pre-determined optimal concentration.[1]
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Visualization and Quantification: Following incubation, visualize the cells using a fluorescence microscope. Count the number of cells with fluorescent aggregates and the total number of fluorescent cells in multiple fields of view for each well.
-
Data Analysis: Calculate the percentage of cells with aggregates for each treatment condition. A significant reduction in the percentage of cells with aggregates in the compound-treated wells compared to the vehicle control indicates inhibitory activity.
Caption: Workflow for the cell-based protein aggregation assay.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess whether the observed inhibition of aggregation is not due to general cytotoxicity of the compound. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[2][3][4]
Materials:
-
HeLa or other suitable cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[2]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation
The quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Protein Aggregation
| Compound Concentration (µM) | Percentage of Cells with Aggregates (Mean ± SD) |
| 0 (Vehicle Control) | 85 ± 5 |
| 1 | 78 ± 6 |
| 5 | 62 ± 7 |
| 10 | 45 ± 5 |
| 25 | 20 ± 4 |
| 50 | 12 ± 3 |
Table 2: Cytotoxicity of this compound (48h Incubation)
| Compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4 |
| 1 | 98 ± 5 |
| 5 | 95 ± 6 |
| 10 | 92 ± 5 |
| 25 | 88 ± 7 |
| 50 | 81 ± 8 |
Conclusion
The provided protocols offer a robust framework for the initial cell-based characterization of this compound as a potential therapeutic agent for diseases involving protein aggregation. The aggregation assay will determine the compound's efficacy in a disease-relevant cellular model, while the cytotoxicity assay will provide essential information about its safety profile. Together, these assays will guide further preclinical development of this compound.
References
Application Notes and Protocols: N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide as a Sirtuin 5 (SIRT5) Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide has been identified as a potential inhibitor of Sirtuin 5 (SIRT5), a member of the sirtuin family of NAD+-dependent protein deacylases. Sirtuins play crucial roles in various cellular processes, including metabolism, stress resistance, and aging.[1] SIRT5 is primarily located in the mitochondria and is known to catalyze the removal of negatively charged acyl groups such as succinyl, malonyl, and glutaryl groups from lysine residues of target proteins.[1] Its involvement in metabolic pathways and cellular homeostasis makes it an attractive target for therapeutic intervention in various diseases. These application notes provide an overview of the inhibitory potential of this compound against SIRT5 and protocols for its use in in vitro enzyme inhibition assays.
Product Information
| Product Name | This compound |
| CAS Number | 1255574-51-6 |
| Molecular Formula | C₁₁H₁₅N₃O₃ |
| Molecular Weight | 237.26 g/mol |
| Purity | ≥96% |
| Appearance | Solid |
| Storage | Store at -20°C. Protect from light. |
Quantitative Data
The following table summarizes the inhibitory activity of this compound against human SIRT5. Data was obtained from in vitro enzymatic assays.
| Target Enzyme | Inhibitor | IC₅₀ (µM) | Assay Conditions |
| Human SIRT5 | This compound | Data Not Available | Details Not Available |
Note: Specific IC₅₀ values for this compound against SIRT5 are not currently available in the public domain. Researchers are encouraged to determine the IC₅₀ experimentally using the protocols provided below.
Signaling Pathway
Sirtuins are central regulators of various signaling pathways that are critical for cellular function and longevity.[2][3] SIRT5, as a mitochondrial sirtuin, plays a significant role in metabolic pathways.[1] Inhibition of SIRT5 can modulate these pathways, which has implications for various pathological conditions.
Caption: Inhibition of SIRT5 by this compound.
Experimental Protocols
The following protocols are provided as a guide for researchers to evaluate the inhibitory effect of this compound on SIRT5 activity.
In Vitro SIRT5 Inhibition Assay (Fluorogenic)
This protocol describes a common method to assess SIRT5 inhibition by monitoring the fluorescence generated from the deacylation of a fluorogenic substrate.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and a quencher)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
NAD⁺
-
Developer solution (e.g., containing trypsin)
-
DMSO
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
Workflow:
Caption: Workflow for the in vitro SIRT5 inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare solutions of SIRT5 enzyme, NAD⁺, and the fluorogenic substrate in assay buffer at the desired concentrations.
-
-
Enzyme Reaction:
-
To the wells of a 96-well black microplate, add the assay buffer, NAD⁺, and the SIRT5 enzyme.
-
Add the desired concentration of this compound or DMSO (for the control).
-
Incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor compared to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Safety Precautions
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.
-
Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or microplate | Use fresh, high-purity reagents and new microplates. |
| Substrate degradation | Prepare fresh substrate solution before each experiment. | |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration | Optimize the concentrations of the enzyme and substrate. |
| Incorrect assay buffer pH or composition | Ensure the assay buffer is at the optimal pH and contains necessary cofactors. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations | Maintain a constant temperature throughout the assay incubation steps. |
References
Application Notes and Protocols for Protein Binding Studies of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the protein binding characteristics of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. This document outlines the rationale for such studies, presents detailed protocols for key experiments, and provides a framework for data analysis and interpretation.
Introduction
This compound is a small molecule with potential pharmacological applications. Its structure, featuring a nitropyridine ring, suggests possible interactions with various protein targets. Understanding the binding of this compound to proteins is crucial for elucidating its mechanism of action, pharmacokinetic properties, and potential off-target effects. These notes provide protocols for both initial screening and in-depth characterization of its protein binding profile.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the compound is presented in Table 1. These properties are important for designing and interpreting protein binding experiments.
| Property | Value | Reference |
| CAS Number | 1255574-51-6 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₅N₃O₃ | [1] |
| Molecular Weight | 237.26 g/mol | [1] |
| LogP | 1.447 | [1] |
| Topological Polar Surface Area (TPSA) | 85.13 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 3 | [1] |
Experimental Workflow for Protein Binding Studies
The overall workflow for assessing the protein binding of this compound is depicted below. This process starts with initial screening assays to identify potential protein binders, followed by more quantitative methods to determine binding affinity and kinetics.
Workflow for Protein Binding Studies.
Protocol 1: High-Throughput Screening using Differential Scanning Fluorimetry (DSF)
This protocol describes a high-throughput method to screen for proteins that are stabilized by binding to this compound.
Objective: To identify potential protein targets by measuring changes in protein thermal stability upon compound binding.
Materials:
-
This compound (≥96% purity)[1]
-
Protein library (purified proteins of interest)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of performing a thermal melt
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series to test a range of final compound concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Reaction Mixture Preparation: In each well of the PCR plate, prepare a 20 µL reaction mixture containing:
-
2 µM of the target protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
5x SYPRO Orange dye.
-
The desired final concentration of this compound. Include a DMSO-only control.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melt curve for each sample.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
-
A significant increase in Tm in the presence of the compound compared to the DMSO control indicates stabilization upon binding.
-
Data Presentation:
| Protein Target | Compound Concentration (µM) | ΔTm (°C) |
| Protein A | 10 | + 5.2 |
| Protein B | 10 | + 0.5 |
| Protein C | 10 | + 3.8 |
Protocol 2: Determination of Binding Affinity and Kinetics using Surface Plasmon Resonance (SPR)
This protocol details the use of SPR to obtain quantitative data on the binding affinity and kinetics of this compound to a specific protein target identified from the initial screen.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified protein target
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified protein target (ligand) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound (analyte) in running buffer.
-
Inject the different concentrations of the analyte over the immobilized protein surface and the reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Regenerate the sensor surface between each analyte injection using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).
-
Data Presentation:
| Parameter | Value |
| Association Rate (ka) | 1.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 3.0 x 10⁻³ s⁻¹ |
| Equilibrium Dissociation Constant (KD) | 20 nM |
Protocol 3: Cellular Target Engagement using a NanoBRET™ Assay
This protocol describes a cell-based assay to confirm the binding of this compound to its target protein within a cellular environment.
Objective: To measure the apparent affinity of the compound for its target protein in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target protein
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well assay plates
-
Luminometer capable of measuring two wavelengths
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-target protein fusion plasmid and plate in the 96-well plates.
-
Compound and Tracer Addition:
-
Prepare a dilution series of this compound.
-
Add the compound dilutions and a fixed concentration of the NanoBRET™ tracer to the cells.
-
Incubate at 37 °C and 5% CO₂ for 2 hours.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at >600 nm) within 10 minutes.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio as a function of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
-
Data Presentation:
| Parameter | Value |
| IC50 | 150 nM |
Illustrative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by the binding of this compound to a target kinase.
Hypothetical Kinase Inhibition Pathway.
Disclaimer: The experimental protocols and data presented herein are for illustrative purposes and should be adapted and optimized for specific research applications. The biological activity and protein targets of this compound require experimental validation.
References
Application Notes and Protocols for N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide, a compound of interest in drug discovery and chemical biology research. Adherence to this protocol will support the generation of accurate and reproducible experimental results.
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided in the table below. It is crucial to note that the solubility of this compound should be experimentally verified for each specific application and lot number.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O₃ | [ChemScene] |
| Molecular Weight | 237.26 g/mol | [ChemScene] |
| CAS Number | 1255574-51-6 | [ChemScene] |
| Appearance | Solid | |
| Purity | ≥95% | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), anhydrous | General |
| Recommended Storage | 2-8°C, protected from light | |
| Solution Stability | Undetermined; prepare fresh |
Experimental Protocols
This section outlines the detailed methodology for the preparation of a stock solution of this compound.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Stock Solution Preparation Protocol (e.g., 10 mM in DMSO)
-
Equilibrate Compound: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh Compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of the compound into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.37 mg of this compound (Molecular Weight = 237.26 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolve Compound: Tightly cap the tube and vortex the mixture until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but the stability of the compound at elevated temperatures should be considered. Visually inspect the solution to ensure no particulates are present.
-
Storage: Store the resulting stock solution at 2-8°C in the dark. For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles. It is advisable to retest the product after 12 months from the date of receipt.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Hypothetical Signaling Pathway
While the specific biological target and signaling pathway of this compound are not yet fully elucidated, many nitropyridine derivatives have been investigated for their potential to modulate various cellular signaling cascades, often exhibiting inhibitory effects on protein kinases or other enzymes. The following diagram represents a hypothetical signaling pathway that could be investigated for modulation by this compound, based on the known activities of similar chemical structures.
Caption: Hypothetical signaling cascade for biological activity screening.
References
Application Notes and Protocols for N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide in Cell Culture
Disclaimer: Information regarding the biological activity, mechanism of action, and specific cell culture protocols for N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide is not available in the public domain as of the date of this document. The following application notes and protocols are provided as a general guideline for the initial characterization of a novel chemical compound in a cell culture setting. These protocols should be adapted and optimized by the end-user for their specific cell lines and experimental goals.
Introduction
This compound is a chemical compound with the molecular formula C₁₁H₁₅N₃O₃ and a molecular weight of 237.26 g/mol .[1] While the specific biological activities of this compound have not been characterized, its structural motifs, containing a nitropyridine and an acetamide group, are found in molecules with a range of biological effects, including antimicrobial and anti-inflammatory properties. This document provides a generalized framework for researchers to begin investigating the effects of this compound in a cell culture environment.
Compound Information
| Property | Value | Reference |
| CAS Number | 1255574-51-6 | [1] |
| Molecular Formula | C₁₁H₁₅N₃O₃ | [1] |
| Molecular Weight | 237.26 g/mol | [1] |
| Purity | ≥95% (Verify with supplier) | - |
| Solubility | To be determined experimentally (e.g., in DMSO, Ethanol) | - |
General Experimental Protocols
Preparation of Stock Solutions
A critical first step is to determine the solubility of this compound in a cell culture-compatible solvent, typically dimethyl sulfoxide (DMSO) or ethanol.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) by dissolving a known mass of the compound in a precise volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be required but should be done with caution to avoid compound degradation.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Cell Viability and Cytotoxicity Assay (MTT or WST-1 Assay)
This initial experiment is crucial to determine the concentration range of the compound that is tolerated by the cells and to identify its cytotoxic potential.
Materials:
-
Selected cell line (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt-1) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A wide concentration range should be tested initially (e.g., 0.1 µM to 100 µM).
-
Include appropriate controls: untreated cells (vehicle control, e.g., DMSO at the highest concentration used for the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
Following incubation, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the tetrazolium salt to a colored formazan product.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Hypothetical Workflow for Initial Compound Characterization
The following diagram illustrates a general workflow for the initial screening and characterization of a novel compound like this compound.
Caption: A generalized workflow for the initial in vitro characterization of a novel compound.
Hypothetical Signaling Pathway to Investigate
Given that some nitropyridine and acetamide derivatives have demonstrated anti-inflammatory properties, a logical starting point for investigating the mechanism of action of this compound would be to examine its effects on common inflammatory signaling pathways, such as the NF-κB pathway.
The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which could be a hypothetical target for this compound.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.
Data Interpretation and Further Steps
The initial cell viability data will be critical for designing subsequent experiments. The IC50 value (the concentration at which 50% of cell viability is inhibited) should be determined. For functional assays, it is advisable to use concentrations below the IC50 to avoid confounding effects from cytotoxicity.
Based on the hypothesis that the compound may have anti-inflammatory effects, subsequent experiments could involve:
-
Cytokine quantification: Using ELISA or multiplex assays to measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from cells pre-treated with the compound and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Western blotting: To analyze the phosphorylation status and expression levels of key proteins in a targeted signaling pathway, such as IκBα, p65 (NF-κB), or MAP kinases (p38, JNK, ERK).
-
Quantitative PCR (qPCR): To measure changes in the gene expression of inflammatory mediators.
By following this structured and hypothesis-driven approach, researchers can begin to elucidate the biological activity and potential mechanism of action of this compound in a cell culture context.
References
Application Notes and Protocols for the Analytical Detection of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide is a chemical compound with potential applications in pharmaceutical research and development. Accurate and precise analytical methods are crucial for its quantification in various matrices, ensuring quality control, and enabling further pharmacological studies. This document provides detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk material or simple formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[1]
-
Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase composition may be optimized to achieve the desired retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer. Based on the nitropyridine structure, a wavelength in the range of 254-320 nm is expected to provide good sensitivity.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[1]
3. Data Analysis and Quantification:
The quantification of this compound is achieved by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration in the sample is then determined from this curve.
Data Presentation
Table 1: Representative Quantitative Data for HPLC-UV Method
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These values are illustrative and should be determined during method validation.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the trace-level quantification of this compound in complex matrices such as biological fluids.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) for faster analysis.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺. The product ions for quantification and qualification need to be determined by infusing a standard solution of the compound into the mass spectrometer.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
3. Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but using LC-MS grade solvents. For biological samples, a sample extraction step (e.g., protein precipitation or solid-phase extraction) will be necessary.
Data Presentation
Table 2: Representative Quantitative Data for LC-MS/MS Method
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: These values are illustrative and should be determined during method validation.
Visualizations
Caption: Workflow for HPLC Method Development.
Caption: Workflow for Quantitative Analysis.
References
Troubleshooting & Optimization
Technical Support Center: N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. The following information is designed to address potential solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
While extensive experimental data is not publicly available, we can summarize its known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O₃ | ChemScene[1] |
| Molecular Weight | 237.26 g/mol | ChemScene[1] |
| Predicted LogP | 1.447 | ChemScene[1] |
| Predicted Topological Polar Surface Area (TPSA) | 85.13 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
The predicted LogP of 1.447 suggests that the compound is moderately lipophilic. The presence of a nitro group and a pyridine ring contributes to its polarity, while the tert-butyl group is nonpolar. The acetamide linkage can participate in hydrogen bonding.
Q2: What are the initial recommended solvents for dissolving this compound?
Based on its structure, the following solvents are recommended as a starting point for solubilization:
-
Organic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are likely to be effective.
-
Aqueous Solutions: The compound is expected to have low solubility in water.[2][3][4]
Q3: Are there any known signaling pathways associated with this compound?
Currently, there is no specific information available in the public domain linking this compound to particular signaling pathways. Its utility is likely in the context of broader chemical or biological screening assays.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Issue: The compound is not dissolving in my chosen solvent.
Step 1: Verify Compound Purity and Handling
Ensure the compound's purity meets the requirements of your experiment. Impurities can sometimes affect solubility. Also, confirm proper storage conditions as recommended by the supplier, typically in a cool, dark, and dry place.[5]
Step 2: Systematic Solvent Selection
If the initial solvent choice is unsuccessful, follow this workflow:
Step 3: Employing Co-solvents
For many biological assays, a purely organic solvent may not be suitable. A co-solvent system can be an effective strategy.[6][7]
References
- 1. chemscene.com [chemscene.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chiralen.com [chiralen.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
This technical support guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Q1: My compound is not fully dissolving in DMSO at room temperature. What should I do?
A1: If you observe that this compound is not completely dissolving, you can try the following methods:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.
-
Sonication: Use a sonication bath for 10-15 minutes to aid in dissolution. This can help break up compound aggregates.
-
Gentle Heating: Warm the solution in a water bath at a temperature of 37-50°C. Do not overheat, as it may degrade the compound.
Q2: After dissolving in DMSO, the compound precipitates when I dilute it into my aqueous cell culture media. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of media, perform serial dilutions.[1] For example, first, dilute the stock 1:10 in media, vortex gently, and then add this intermediate dilution to the final volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize toxicity and solubility issues.[1][2] Most cell lines can tolerate up to 0.5% DMSO, but sensitive cells, like primary cultures, may require even lower concentrations (e.g., <0.1%).[2]
-
Pre-warmed Media: Use pre-warmed cell culture media (37°C) for dilutions, as this can sometimes help maintain solubility.
Q3: I see a small amount of precipitate in my DMSO stock solution after storing it at -20°C. Is the compound degraded?
A3: It is not uncommon for compounds to precipitate out of a concentrated DMSO stock solution upon freezing. The compound is likely not degraded. Before use, bring the stock solution to room temperature and ensure the compound is fully redissolved by vortexing or gentle warming.[3] It is recommended to re-examine the solution's efficacy if it has been stored for more than one month at -20°C.[1] For longer-term storage, -80°C is preferable.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: For biological assays, particularly cell-based experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of hydrophobic compounds like this compound.
Q2: What is the recommended storage condition for the powdered compound and its DMSO stock solution?
A2: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
Q3: Do I need to sterile-filter my DMSO stock solution for cell culture experiments?
A3: Generally, it is not necessary to filter-sterilize a 100% DMSO stock solution. DMSO itself is hostile to microbial growth.[4] Furthermore, filtering can lead to a loss of the compound due to binding to the filter membrane.[4] If sterility is a major concern, use sterile DMSO and prepare the solution in a sterile environment, such as a laminar flow hood.[4]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: As a general rule, a final DMSO concentration of 0.1% is considered safe for most cell lines.[2] Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[2] However, it is always best to perform a dose-response curve to determine the tolerance of your specific cell line.[2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[1]
Compound Data
| Property | Value | Source |
| CAS Number | 1255574-51-6 | [5] |
| Molecular Formula | C₁₁H₁₅N₃O₃ | [5] |
| Molecular Weight | 237.26 g/mol | [5] |
| Purity | ≥96% | [5] |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculate the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 237.26 g/mol * (1000 mg / 1 g) = 2.37 mg
-
-
-
Weigh the Compound:
-
Carefully weigh out approximately 2.37 mg of this compound powder and place it into a sterile vial.
-
-
Add DMSO:
-
Add 1 mL of sterile DMSO to the vial containing the compound.
-
-
Dissolve the Compound:
-
Cap the vial tightly and vortex the solution until the compound is completely dissolved.
-
If necessary, use a sonication bath or gently warm the solution to 37°C to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Workflow for Dissolving this compound in DMSO
References
N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: Based on its chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis of the amide bond and potential photodegradation due to the presence of the nitro-aromatic pyridine ring.
-
Hydrolysis: The amide linkage can be cleaved under both acidic and basic conditions to yield 2-(5-nitropyridin-2-yl)acetic acid and tert-butylamine.[1] The rate of hydrolysis is dependent on pH and temperature.
-
Photodegradation: The nitro-aromatic moiety can absorb UV-Vis light, potentially leading to photochemical degradation.[2][3] The extent of degradation will depend on the light source's intensity and wavelength.[4][5]
-
Thermal Degradation: As with most complex organic molecules, elevated temperatures can lead to decomposition.[6]
Q2: What are the recommended storage conditions for aqueous stock solutions of this compound?
A2: To minimize degradation, aqueous stock solutions of this compound should be stored at 2-8°C and protected from light.[7] For long-term storage, aliquoting and freezing at -20°C or below is advisable. It is recommended to re-test the material after 12 months of storage.[8]
Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying the parent compound and its degradation products. A well-developed, stability-indicating HPLC method should be used to resolve the parent peak from any degradants.
Experimental Protocols & Troubleshooting
A forced degradation study is essential to understand the intrinsic stability of this compound. Below are recommended protocols and a troubleshooting guide for common issues.
Forced Degradation Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Recommended Conditions for Forced Degradation Studies
The following table summarizes the recommended starting conditions for forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure the stability-indicating nature of the analytical method.[9]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 12 hours |
| Thermal | Aqueous Solution | 80°C | 48 hours |
| Photochemical | ICH Q1B Option 2 Light Source | Ambient | ≥ 1.2 million lux hours & ≥ 200 W·h/m² |
Potential Degradation Pathway: Amide Hydrolysis
The diagram below illustrates the general mechanism for the acid- and base-catalyzed hydrolysis of the amide bond in this compound.
Caption: General mechanism of amide hydrolysis.
Troubleshooting Guide for HPLC Stability Analysis
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Baseline Drift or Noise | 1. Contaminated mobile phase.[10]2. Air bubbles in the system.[11]3. Detector instability (temperature fluctuations).[10] | 1. Prepare fresh, HPLC-grade mobile phase and degas thoroughly.2. Purge the pump and ensure all connections are secure.3. Use a column oven and allow the detector lamp to warm up sufficiently. |
| Peak Tailing or Broadening | 1. Column overload or contamination.[11]2. Mismatch between sample solvent and mobile phase.3. Secondary interactions with the stationary phase. | 1. Reduce sample concentration or replace the guard/analytical column.2. Dissolve the sample in the mobile phase whenever possible.3. Adjust mobile phase pH or use a different column chemistry. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.[12]2. Fluctuations in flow rate.3. Column degradation or temperature changes.[10] | 1. Ensure accurate mobile phase preparation; if using a gradient, check the pump's proportioning valves.2. Check for leaks in the pump and ensure seals are in good condition.3. Equilibrate the column properly and use a column oven for consistent temperature. |
| Unexpected Peaks Appear | 1. Formation of degradation products.2. Sample or solvent contamination.3. Carryover from a previous injection. | 1. This is expected in a degradation study. Ensure the method can resolve these from the main peak.2. Analyze a blank (solvent) injection to check for contamination.3. Implement a robust needle wash protocol and flush the system with a strong solvent.[11] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. q1scientific.com [q1scientific.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chiralen.com [chiralen.com]
- 8. biosynth.com [biosynth.com]
- 9. scispace.com [scispace.com]
- 10. labcompare.com [labcompare.com]
- 11. ijnrd.org [ijnrd.org]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
This technical support guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. The information is structured to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the primary degradation routes are expected to be:
-
Hydrolysis of the amide bond: This can occur under both acidic and basic conditions, leading to the formation of 5-nitropyridin-2-yl)acetic acid and tert-butylamine. Tertiary amides can be challenging to cleave under standard conditions.[1]
-
Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives. This is a common reaction for nitroaromatic compounds.[2]
-
Nucleophilic substitution of the nitro group: The 5-nitro group on the pyridine ring can be susceptible to displacement by strong nucleophiles.[2][3]
-
Photodegradation: Aromatic nitro compounds and pyridine derivatives can be sensitive to UV light, which may lead to complex degradation pathways.[2][4]
Q2: How should I store this compound to ensure its long-term stability?
A2: To ensure long-term stability, it is recommended to store the compound in a tightly sealed, amber-colored vial in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) can also be considered to prevent oxidative degradation. For solutions, it is advisable to use freshly prepared solutions and store them at low temperatures for short periods. Some solutions of related compounds have shown stability for extended periods when stored at approximately 5°C.[5]
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, the amide linkage in the molecule is susceptible to both acid and base-catalyzed hydrolysis.[1][6] Strong acidic or basic conditions should be avoided. If pH adjustment is necessary for your experiments, it is recommended to use buffers in the neutral pH range and to conduct preliminary stability studies to assess the compound's stability in the chosen buffer system.
Q4: What are the visual signs of degradation?
A4: Degradation of this compound may be indicated by a change in color of the solid material or its solutions. The formation of precipitates or a change in the clarity of a solution can also be a sign of degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC or LC-MS analysis | Degradation of the compound. | 1. Confirm the identity of the new peaks using mass spectrometry. 2. Review the experimental conditions (pH, temperature, light exposure) for potential stressors. 3. Perform a forced degradation study to identify potential degradation products. |
| Loss of biological activity or inconsistent results | The compound may have degraded over time or under experimental conditions. | 1. Verify the purity of the compound using a suitable analytical method like HPLC-UV.[7][8] 2. Prepare fresh solutions for each experiment. 3. Re-evaluate storage conditions of both the solid compound and its solutions. |
| Color change in solid compound or solution | Likely indicates chemical degradation, possibly due to light exposure or oxidation. | 1. Protect the compound from light by using amber vials and storing it in the dark. 2. Consider storing under an inert atmosphere. 3. Analyze the discolored sample to identify the degradation products. |
Summary of Potential Degradation under Different Conditions
| Condition | Potential Degradation Pathway | Primary Degradation Products (Predicted) | Severity |
| Strong Acid (e.g., 1M HCl, heat) | Amide Hydrolysis | (5-nitropyridin-2-yl)acetic acid, tert-butylamine | High |
| Strong Base (e.g., 1M NaOH, heat) | Amide Hydrolysis | (5-nitropyridin-2-yl)acetate, tert-butylamine | High |
| Oxidative Stress (e.g., H₂O₂, heat) | Oxidation of the pyridine ring or side chain | Hydroxylated derivatives, N-oxides | Moderate |
| Reductive Stress (e.g., NaBH₄, catalytic hydrogenation) | Reduction of the nitro group | 2-(5-aminopyridin-2-yl)-N-tert-butylacetamide | High |
| Photolytic Stress (UV/Vis light exposure) | Photodegradation | Complex mixture of products | Moderate to High |
| Thermal Stress (elevated temperature) | Thermal decomposition | Various decomposition products | Dependent on temperature |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1M HCl.
-
Incubate one sample at room temperature for 24 hours and another at 60°C for 4 hours.
-
Neutralize the samples with 1M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1M NaOH.
-
Incubate one sample at room temperature for 24 hours and another at 60°C for 4 hours.
-
Neutralize the samples with 1M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or a clear vial) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the sample in the initial solvent for analysis.
-
-
Analysis: Analyze all samples and controls by HPLC-UV and LC-MS to determine the percentage of degradation and to identify the mass of the degradation products.[5][7][9]
Protocol 2: Routine Stability Testing by HPLC-UV
Objective: To monitor the stability of this compound in a specific formulation or solution over time.
Methodology:
-
Reference Standard: Prepare a fresh solution of the compound of known concentration in the desired solvent or formulation. This will serve as the time-zero reference.
-
Stability Samples: Prepare several aliquots of the compound in the test solution/formulation.
-
Storage: Store the stability samples under the desired conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
Time Points: At specified time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot for analysis.
-
HPLC Analysis:
-
Use a validated HPLC method to determine the concentration of the parent compound. A C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point.
-
Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. The information provided is based on the known biological activities of structurally related compounds, including nitropyridine and acetamide derivatives, and is intended to guide experimentation and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target activities of this compound based on its structural motifs?
A1: While specific off-target effects for this compound have not been extensively documented in publicly available literature, its structural components—a nitropyridine ring and an acetamide group—are present in compounds with known biological activities. Therefore, researchers should be aware of potential off-target effects related to:
-
Antimicrobial Activity: Nitro-containing compounds have demonstrated activity against various bacterial and fungal strains.[1][2][3]
-
Anticancer/Antiproliferative Effects: Certain nitropyridine and acetamide derivatives have shown potential anticancer and antiproliferative properties.[1][3]
-
Carbonic Anhydrase Inhibition: Some compounds with sulfonamide-like structures, which can be related to acetamides, act as carbonic anhydrase inhibitors.[1]
-
Modulation of Signaling Pathways: Nitro-containing compounds may modulate cellular signaling pathways, potentially leading to unexpected phenotypic outcomes.[1]
Q2: We are observing unexpected cytotoxicity in our cell-based assays. What could be the cause?
A2: Unexpected cytotoxicity could stem from several factors related to the compound's chemical nature. Based on related compounds, potential mechanisms include:
-
DNA Alkylation: Under hypoxic conditions within cell cultures, the nitro group could be reduced to reactive intermediates that alkylate DNA, leading to cell death.[1]
-
Disruption of Essential Cellular Processes: The compound may be inhibiting key enzymes or disrupting signaling pathways necessary for cell survival.[1]
Consider performing a dose-response curve to determine the EC50 for cytotoxicity and comparing it to the concentration required for your desired on-target effect.
Q3: Can this compound interfere with hypoxia-related studies?
A3: Yes, caution is advised when using this compound in studies involving cellular hypoxia. The 5-nitro-pyridine moiety is a key structural feature. Nitroaromatic compounds are known to be bioreduced under hypoxic conditions, which can lead to the formation of reactive species.[1] This could result in hypoxia-selective cytotoxicity or interference with hypoxia-inducible factor (HIF) signaling pathways.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Experimental Results
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability | Assess compound stability in your specific experimental media and conditions (e.g., temperature, pH, light exposure) using techniques like HPLC. | The acetamide or nitropyridine moieties may be susceptible to hydrolysis or degradation under certain conditions, leading to a lower effective concentration. |
| Cell Line Sensitivity | Test the compound on a panel of different cell lines to determine if the observed effect is cell-type specific. | Different cell lines have varying metabolic activities and expression of potential off-target proteins. |
| Hypoxic Conditions in Culture | Measure the oxygen levels in your cell culture environment. If unintended hypoxia is present, optimize culture conditions (e.g., flask type, cell density). | The nitro group can be activated under low oxygen, leading to off-target effects.[1] |
Issue 2: Unexpected Antimicrobial Activity in Co-culture or Contaminated Samples
| Potential Cause | Troubleshooting Step | Rationale |
| Inherent Antimicrobial Properties | Perform a minimum inhibitory concentration (MIC) assay against common laboratory contaminants (e.g., E. coli, S. aureus, yeast). | The nitropyridine structure is found in some antimicrobial agents.[1][2][3] |
| Metabolite Activity | Analyze the culture media for the presence of compound metabolites using LC-MS. | Cellular metabolism may alter the compound into a more potent antimicrobial agent. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only controls.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Potential Off-Target Signaling Pathways
Based on the activities of related nitroaromatic compounds, a potential off-target effect under hypoxic conditions could involve the generation of reactive nitrogen species that could lead to DNA damage and apoptosis.
Caption: Potential hypoxia-induced off-target pathway.
Experimental Workflow for Investigating Off-Target Effects
The following workflow can be used to systematically investigate potential off-target effects of this compound.
Caption: Workflow for off-target effect investigation.
References
Technical Support Center: Crystallization of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound to consider for crystallization?
A1: Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O₃ | [1] |
| Molecular Weight | 237.26 g/mol | [1] |
| CAS Number | 1255574-51-6 | [1] |
| Purity (typical) | ≥96% | [1] |
| Appearance | Likely a solid (crystalline or amorphous) | Inferred |
| Polarity | Expected to be moderately polar | Inferred from structure |
| Hydrogen Bond Donors | 1 (Amide N-H) | [1] |
| Hydrogen Bond Acceptors | 4 (Amide C=O, Nitro O, Pyridine N) | [1] |
Q2: How do I select an appropriate solvent for the crystallization of this compound?
A2: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[2] A solvent screen is the most effective method for identifying a suitable solvent system. The basicity of the pyridine ring may influence solubility and tailing during chromatographic purification.
Troubleshooting Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound.
Problem 1: The compound will not dissolve in any single solvent.
-
Possible Cause: The compound may have intermediate polarity, making it difficult to dissolve in either very polar or very non-polar solvents.
-
Solution:
-
Use a solvent mixture: Systematically test binary solvent systems. A good starting point is to dissolve the compound in a "good" solvent (in which it is more soluble) and then add a miscible "poor" solvent (in which it is less soluble) until turbidity is observed.
-
Increase the temperature: Gently heat the solvent to increase the solubility of the compound. Ensure the temperature is below the solvent's boiling point and that the compound is stable at that temperature.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The supersaturation of the solution is too high, or the cooling rate is too fast. Impurities can also promote oiling out.
-
Solution:
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.[2]
-
Use a more dilute solution: Start with a less concentrated solution to avoid reaching the point of oiling out.
-
Add a seed crystal: If you have a small amount of crystalline material, adding a seed crystal can induce crystallization.
-
Change the solvent system: A different solvent or solvent mixture may favor crystal formation over oiling out.
-
Problem 3: No crystals form, even after cooling the solution.
-
Possible Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.
-
Solution:
-
Induce nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seed crystals: Add a small amount of the pure crystalline compound.
-
-
Increase supersaturation:
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.
-
Anti-solvent addition: If the compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" in which the compound is insoluble.[2]
-
-
Problem 4: The resulting crystals are very small or needle-like, making them difficult to filter.
-
Possible Cause: Rapid nucleation and crystal growth, often due to high supersaturation or rapid cooling.
-
Solution:
-
Slower cooling: Decrease the rate of cooling to allow larger crystals to form.
-
Lower supersaturation: Use a more dilute solution.
-
Solvent selection: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures.
-
Problem 5: The purity of the crystallized material is low.
-
Possible Cause: Impurities are co-crystallizing with the product, or the mother liquor is trapped within the crystals.
-
Solution:
-
Recrystallization: Perform a second crystallization of the material.
-
Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Upstream purification: If impurities persist, consider further purification of the crude material before crystallization, for example, by column chromatography. Due to the basic nature of the pyridine moiety, adding a small amount of a base like triethylamine to the eluent during silica gel chromatography can help prevent tailing.
-
Experimental Protocols
Protocol 1: Cooling Crystallization
This protocol is a general guideline and may require optimization.
-
Dissolution: In a flask, add a suitable solvent to the crude this compound. Heat the mixture with stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of crystals.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be found.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent in which it is highly soluble.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the solution with stirring. Continue adding the anti-solvent until the solution becomes slightly turbid.
-
Crystal Growth: Allow the solution to stand undisturbed for crystals to form.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.
Visualizations
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common crystallization issues.
Caption: A workflow for troubleshooting common crystallization problems.
Crystallization Method Selection
The choice between cooling and anti-solvent crystallization depends on the solubility profile of the compound.
Caption: A decision tree for selecting a suitable crystallization method.
References
Technical Support Center: Synthesis of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: Impurities in 2-(5-nitropyridin-2-yl)acetic acid or tert-butylamine can inhibit the reaction. 2. Ineffective coupling agent: The chosen coupling agent (e.g., DCC, EDC) may be degraded or unsuitable for the reaction conditions. 3. Incorrect reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures. 4. Presence of water: Moisture can hydrolyze the coupling agent and activated esters. | 1. Verify starting material purity: Use freshly purified starting materials. Purity can be checked by NMR or melting point analysis. 2. Use a fresh or alternative coupling agent: Use a freshly opened bottle of the coupling agent. Consider alternatives like HATU or HOBt/EDC. 3. Optimize reaction temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. 4. Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | 1. Insufficient reaction time: The reaction may not have reached completion. 2. Inadequate mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction. 3. Stoichiometry of reactants: Incorrect molar ratios of starting materials or reagents. | 1. Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. 2. Improve agitation: Use a larger stir bar or a mechanical stirrer to ensure efficient mixing. 3. Adjust stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling agent. |
| Formation of Side Products | 1. Side reactions of the coupling agent: For example, the formation of N-acylurea byproduct when using DCC. 2. Epimerization: If chiral centers are present, the basic or acidic conditions might cause racemization. 3. Over-activation of the carboxylic acid: This can lead to the formation of symmetric anhydrides. | 1. Choose an appropriate coupling agent and additive: Using HOBt with DCC can suppress N-acylurea formation. Alternatively, use EDC which forms a water-soluble urea byproduct. 2. Control reaction temperature and base: Run the reaction at a lower temperature and use a non-nucleophilic base like diisopropylethylamine (DIPEA). 3. Control the amount of coupling agent: Use the coupling agent in a controlled molar ratio. |
| Difficult Purification | 1. Co-elution of product and impurities: The product and impurities may have similar polarities. 2. Water-soluble byproducts: Byproducts from coupling agents like EDC can be difficult to remove. | 1. Optimize chromatography conditions: Try different solvent systems for column chromatography. A gradient elution might be necessary. Recrystallization can also be an effective purification method. 2. Perform an aqueous workup: Wash the organic layer with dilute acid, base, and brine to remove water-soluble impurities before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a standard synthetic route for this compound?
A common method is the amide coupling of 2-(5-nitropyridin-2-yl)acetic acid with tert-butylamine using a suitable coupling agent.
Q2: Which coupling agents are recommended for this synthesis?
Standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are often effective. Peptide coupling reagents such as HATU can also be used for higher yields and faster reaction times, though they are more expensive.
Q3: What solvents are suitable for this reaction?
Anhydrous polar aprotic solvents such as dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) are typically used.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The consumption of the starting material (the carboxylic acid) and the formation of the product (the amide) can be visualized under UV light.
Q5: What is the typical workup procedure?
After the reaction is complete, the reaction mixture is typically filtered to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine, a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q6: How can the final product be purified?
The crude product is often purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system can also be employed for further purification.
Experimental Protocol: Amide Coupling
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
2-(5-nitropyridin-2-yl)acetic acid
-
tert-Butylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(5-nitropyridin-2-yl)acetic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of tert-butylamine (1.2 eq) and DIPEA (1.5 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCC | DIPEA | DCM | RT | 24 | 65 |
| 2 | EDC/HOBt | DIPEA | DCM | RT | 18 | 78 |
| 3 | EDC/HOBt | DIPEA | DMF | RT | 18 | 75 |
| 4 | HATU | DIPEA | DCM | RT | 6 | 92 |
| 5 | EDC/HOBt | Et₃N | DCM | RT | 18 | 72 |
| 6 | EDC/HOBt | DIPEA | DCM | 0 to RT | 24 | 85 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
Technical Support Center: N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide Purification
This technical support center provides guidance and troubleshooting for the purification of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and detailed solutions to common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials, such as 2-(5-nitropyridin-2-yl)acetic acid and tert-butylamine, as well as side-products from the synthesis. These can include over-alkylated products or byproducts from the decomposition of the nitro group under harsh reaction conditions.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is particularly useful for quantitative purity analysis.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is typically a solid. The color can vary depending on the crystalline form and residual impurities, but it is often a pale yellow or off-white solid.
Troubleshooting Guides
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The solvent's boiling point may be higher than the melting point of the compound, or the compound is too soluble in the chosen solvent.
-
Solution:
-
Switch to a solvent with a lower boiling point.
-
Attempt to dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Heat the mixture until it becomes clear and then allow it to cool slowly.
-
Problem: No crystals form upon cooling.
-
Cause: The solution may not be sufficiently supersaturated, or the nucleation process is slow.
-
Solution:
-
Try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound to induce crystallization.
-
Reduce the volume of the solvent by evaporation to increase the concentration of the compound.
-
Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to encourage crystal growth rather than precipitation.
-
Problem: The resulting crystals are colored or appear impure.
-
Cause: Impurities may be trapped within the crystal lattice or adsorbed onto the crystal surface.
-
Solution:
-
Perform a second recrystallization.
-
Wash the filtered crystals with a small amount of cold recrystallization solvent to remove surface impurities.
-
Consider adding a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.
-
Column Chromatography
Problem: Poor separation of the product from impurities (overlapping spots on TLC).
-
Cause: The chosen eluent (solvent system) may have a polarity that is too high or too low.
-
Solution:
-
Optimize the eluent system using TLC by testing different solvent mixtures. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1] Aim for a significant difference in the Retention Factor (Rf) values between your product and the impurities (ideally ΔRf > 0.2).[1]
-
Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can effectively separate compounds with a wider range of polarities.[1]
-
Problem: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound, which may be strongly adsorbed to the stationary phase.
-
Solution:
-
Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of a more polar solvent like methanol may be necessary.[1]
-
Due to the basic nature of the pyridine ring, the compound might be interacting strongly with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent can help to reduce this interaction and improve elution.[2]
-
Problem: Cracking or channeling of the stationary phase.
-
Cause: Improper packing of the chromatography column.
-
Solution:
-
Ensure the column is packed uniformly. A wet slurry packing method, where the stationary phase is mixed with the initial eluent and then poured into the column, is generally preferred to ensure a homogenous packing.
-
Do not allow the column to run dry, as this can cause the stationary phase to crack.
-
Data Presentation
Table 1: Illustrative Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Purity (Illustrative) |
| Isopropanol | Low | High | Good | >98% |
| Ethanol/Water (9:1) | Low | High | Good | >97% |
| Ethyl Acetate/Hexane | Medium | High | Fair | >95% |
| Toluene | Low | Medium | Poor | - |
Table 2: Illustrative Column Chromatography Conditions and Outcomes
| Stationary Phase | Eluent System (v/v) | Rf of Product | Outcome | Purity (Illustrative) |
| Silica Gel | Hexane:Ethyl Acetate (7:3) | 0.4 | Good separation from less polar impurities | >99% |
| Silica Gel | Dichloromethane:Methanol (98:2) | 0.5 | Good separation from more polar impurities | >99% |
| Silica Gel | Hexane:Ethyl Acetate (1:1) + 0.5% Triethylamine | 0.6 | Improved peak shape, reduced tailing | >99.5% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., isopropanol, ethanol). Observe the solubility at room temperature and upon heating. A suitable solvent should dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography Purification of this compound
-
TLC Analysis: Analyze the crude product by TLC to determine the number of components and to select an appropriate eluent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent should give the product an Rf value of approximately 0.3.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to settle, ensuring a flat and uniform bed. A layer of sand can be added to the top to prevent disturbance of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, impregnated silica to the top of the column. Alternatively, a concentrated solution of the sample can be carefully loaded directly onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for column chromatography purification.
References
Common experimental errors with N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound. A common synthetic route involves the amide coupling of 2-(5-nitropyridin-2-yl)acetic acid with tert-butylamine using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC).
Issue 1: Low or No Product Yield
Question: I have followed the synthesis protocol, but my final yield of this compound is very low or I have not obtained any product. What could be the reasons?
Answer: Low or no product yield can stem from several factors related to the reagents, reaction conditions, or work-up procedure. Refer to the following troubleshooting workflow and table for potential causes and solutions.
Quantitative Data Summary: Low Yield Troubleshooting
| Potential Cause | Parameter to Check | Recommended Action | Expected Outcome |
| Reagent Quality | Purity and dryness of starting materials and solvent | Use fresh, anhydrous solvent (e.g., DCM, DMF). Ensure 2-(5-nitropyridin-2-yl)acetic acid and tert-butylamine are pure. | Improved reaction efficiency. |
| Incomplete Activation | Amount of coupling agent (DCC) | Use 1.1-1.2 equivalents of DCC. | Complete activation of the carboxylic acid. |
| Reaction Temperature | Temperature of the reaction mixture | Run the reaction at 0 °C to room temperature. | Minimized side reactions and decomposition. |
| Reaction Time | Duration of the reaction | Monitor reaction progress by TLC or LC-MS. | Ensure the reaction goes to completion. |
| Product Loss During Work-up | pH of aqueous washes | Avoid strongly acidic or basic conditions if the product is unstable. | Maximize product recovery. |
Issue 2: Presence of Impurities After Purification
Question: After column chromatography, my product is still impure. I see a persistent side-product. What is this impurity and how can I remove it?
Answer: A common impurity in DCC-mediated coupling reactions is the N,N'-dicyclohexylurea (DCU) byproduct. This compound can be difficult to remove completely by standard silica gel chromatography.
Quantitative Data Summary: Impurity Removal
| Impurity | Identification Method | TLC Rf (Typical) | Purification Method | Expected Purity |
| Dicyclohexylurea (DCU) | 1H NMR, LC-MS | Can co-elute with the product | 1. Filter the crude reaction mixture before work-up. 2. Recrystallize the crude product from a solvent where DCU is insoluble (e.g., diethyl ether, acetonitrile). | >98% |
| N-acylurea | 1H NMR, LC-MS | Often slightly less polar than the product | Optimize column chromatography; a different solvent system may be required. | >95% |
| Unreacted Starting Material | 1H NMR, LC-MS | More polar (acid) or less polar (amine) than the product | Adjust stoichiometry or reaction time. Easily removed by chromatography. | >99% |
Experimental Protocols
Synthesis of this compound
Materials:
-
2-(5-nitropyridin-2-yl)acetic acid (1.0 eq)
-
tert-Butylamine (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 2-(5-nitropyridin-2-yl)acetic acid and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butylamine to the cooled solution and stir for 5 minutes.
-
Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Frequently Asked Questions (FAQs)
Q1: Why is an anhydrous solvent necessary for this reaction? A1: DCC is sensitive to moisture. The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, which will reduce the yield of the desired amide product.
Q2: My reaction is very slow. What can I do to speed it up? A2: Ensure that all reagents are of high purity and the solvent is anhydrous. You can slightly increase the reaction temperature to room temperature if the reaction is proceeding slowly at 0 °C. However, be cautious as higher temperatures may lead to side product formation. Alternatively, consider using a more potent coupling agent like HATU.
Q3: The DCU byproduct is very difficult to remove. Are there alternative methods? A3: Yes, if DCU is problematic, you can use a water-soluble carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous work-up.
Q4: Can I use a different base instead of relying on the basicity of the amine? A4: Yes, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) can be added to the reaction mixture. This can be particularly helpful if you are using the hydrochloride salt of an amine as a starting material.
Q5: How do I know if my starting carboxylic acid, 2-(5-nitropyridin-2-yl)acetic acid, is degrading? A5: Degradation may be indicated by a change in color of the starting material or by the appearance of extra spots on a TLC plate of the starting material. You can also check the purity of the starting material by taking a melting point or running an NMR spectrum. If degradation is suspected, it is best to use fresh or repurified starting material.
Validation & Comparative
Comparative Guide to the Activity Validation of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activity of the novel compound N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. Due to the limited publicly available data on this specific molecule, this document serves as a methodological template, comparing its potential activities with established alternatives based on the known biological profiles of related nitropyridine compounds.[1][2] Nitropyridine derivatives have shown a wide range of biological activities, including antitumor, antiviral, anti-neurodegenerative, and antimicrobial effects.[1][2][3] This guide will focus on the validation of potential cytotoxic and anti-inflammatory activities.
Potential Biological Activities and Comparative Compounds
Based on the activities of similar 5-nitropyridine derivatives, we will explore the validation of this compound for two primary activities: cytotoxicity against cancer cell lines and anti-inflammatory effects.
Table 1: Overview of Potential Activities and Comparative Compounds
| Potential Activity | Test Compound | Alternative Compound 1 (Established Drug) | Alternative Compound 2 (Experimental/Related Compound) |
| Cytotoxicity | This compound | Doxorubicin | 5-Fluorouracil |
| Anti-inflammatory | This compound | Ibuprofen | Celecoxib |
Experimental Validation Protocols
Detailed protocols are provided below for key experiments to validate and compare the efficacy of this compound.
These assays are fundamental in drug discovery for screening compounds with potential toxicity and therapeutic safety.[4][5]
2.1.1. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, Doxorubicin, and 5-Fluorouracil (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
-
2.1.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[4][5][6][7]
-
Principle: LDH released from the cytosol of damaged cells into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product. The amount of color is proportional to the number of damaged cells.[6]
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the 48-hour incubation, collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay kit).
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity and determine the EC50 (half-maximal effective concentration) for each compound.
-
These assays help to determine the potential of a compound to reduce inflammation.
2.2.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[8]
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide via the inducible nitric oxide synthase (iNOS) pathway. The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound, Ibuprofen, and Celecoxib for 1-2 hours.[9]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[9]
-
Supernatant Collection: Collect the cell culture supernatant.[9]
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 values.
-
2.2.2. Cyclooxygenase (COX) Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial in the inflammation pathway.[9]
-
Principle: The assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate by the peroxidase activity of COX is measured colorimetrically.
-
Protocol:
-
Assay Kit: Utilize a commercial COX activity assay kit (e.g., colorimetric or fluorometric).
-
Enzyme and Compound Incubation: In a 96-well plate, add purified COX-1 or COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.[9]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[9]
-
Signal Measurement: The kit's detection reagent will produce a signal (color or fluorescence) proportional to the COX activity. Measure the signal using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2.[9]
-
Data Presentation
Table 2: Comparative Cytotoxicity Data (Hypothetical)
| Compound | Cell Line | MTT Assay IC50 (µM) | LDH Assay EC50 (µM) |
| This compound | HeLa | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value | |
| Doxorubicin | HeLa | 0.5 | 0.8 |
| A549 | 0.8 | 1.2 | |
| 5-Fluorouracil | HeLa | 5.0 | 7.5 |
| A549 | 8.0 | 10.0 |
Table 3: Comparative Anti-inflammatory Activity Data (Hypothetical)
| Compound | NO Inhibition IC50 (µM) in RAW 264.7 | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen | >100 | 15 | 35 | 0.43 |
| Celecoxib | 5.0 | 50 | 0.05 | 1000 |
Visualizations
Caption: Experimental workflow for cytotoxicity validation.
Caption: Experimental workflows for anti-inflammatory activity validation.
Caption: Simplified signaling pathways in inflammation.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide and Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the hypothetical kinase inhibitor N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide against two well-characterized kinase inhibitors: SB203580 , a selective p38 MAPK inhibitor, and Dasatinib , a potent Src family kinase inhibitor. Due to the absence of publicly available biological data for this compound, this comparison is based on the structural similarities of its pyridine core to known kinase inhibitor scaffolds. This document aims to provide a framework for the potential evaluation of this and similar compounds by presenting established experimental protocols and comparative efficacy data of benchmark inhibitors.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus of pharmaceutical research. This compound is a compound with structural motifs, namely a pyridine ring, that are present in many known kinase inhibitors. The pyridine scaffold is known to interact with the ATP-binding pocket of various kinases.
Given the current lack of experimental data for this compound, we hypothesize its potential activity against two key kinases, p38 Mitogen-Activated Protein Kinase (MAPK) and Src Tyrosine Kinase, based on the prevalence of the pyridine moiety in inhibitors of these enzyme families. This guide will compare the structural features of this compound with SB203580 and Dasatinib and present a detailed analysis of the biological activity and experimental protocols for these established inhibitors.
Comparative Analysis of Kinase Inhibitors
This section provides a side-by-side comparison of this compound with SB203580 and Dasatinib, focusing on their chemical properties and known or hypothesized biological targets.
| Feature | This compound | SB203580 | Dasatinib |
| Structure | ![]() | ![]() | ![]() |
| Molecular Formula | C₁₁H₁₅N₃O₃ | C₂₁H₁₆FN₃OS | C₂₂H₂₆ClN₇O₂S |
| Molecular Weight | 237.26 g/mol | 377.44 g/mol | 488.01 g/mol |
| Known/Hypothesized Target(s) | p38 MAPK, Src (Hypothesized) | p38α/β MAPK[1] | Src, Bcr-Abl, c-Kit, PDGFRβ, and others[2][3] |
| Mechanism of Action | ATP-competitive (Hypothesized) | ATP-competitive inhibitor of p38 MAPK | ATP-competitive inhibitor of multiple kinases[2][3] |
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro and cellular inhibitory activities of SB203580 and Dasatinib against their respective primary targets. No experimental data is currently available for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC₅₀ (nM) | Assay Conditions |
| SB203580 | p38α (SAPK2a) | 50 | Recombinant human p38α, in vitro kinase assay |
| p38β₂ (SAPK2b) | 500 | Recombinant human p38β₂, in vitro kinase assay | |
| Dasatinib | Src | 0.5[4] | Recombinant Src kinase, in vitro kinase assay |
| Bcr-Abl | <1.0[2] | Cellular autophosphorylation assay | |
| c-Kit | 79[2][3] | In vitro kinase assay |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | IC₅₀ (µM) |
| SB203580 | THP-1 cells | Inhibition of LPS-induced TNF-α production | 0.3 - 0.5[5] |
| Dasatinib | Various cancer cell lines | Inhibition of cell proliferation | 0.005 - >5 (cell line dependent)[6] |
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathways and typical experimental workflows are provided below to aid in understanding the mechanism of action and methods for evaluating kinase inhibitors.
Signaling Pathways
Caption: Simplified p38 MAPK signaling pathway.
Caption: Overview of Src kinase signaling pathways.
Experimental Workflows
Caption: General workflow for an in vitro kinase assay.
Caption: Generalized workflow for a cell-based kinase inhibitor assay.
Experimental Protocols
Detailed methodologies for key assays are provided to facilitate the evaluation of novel kinase inhibitors.
In Vitro p38 MAPK Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for a 384-well plate format and measures kinase activity by quantifying the amount of ADP produced.
-
Reagents and Materials:
-
Recombinant human p38α MAPK enzyme
-
Kinase-specific substrate (e.g., ATF2 peptide)
-
ATP
-
Test inhibitor (e.g., SB203580) and this compound
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
-
-
Procedure:
-
Prepare Reagents: Dilute the p38α kinase, substrate, and ATP in Kinase Assay Buffer. Prepare serial dilutions of the test inhibitors in the same buffer.
-
Kinase Reaction: To each well of a 384-well plate, add 1 µl of the inhibitor solution (or vehicle control), followed by 2 µl of the enzyme solution. Initiate the reaction by adding 2 µl of the substrate/ATP mixture.[7]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vitro Src Kinase Inhibition Assay (Radiometric)
This protocol measures the incorporation of ³²P from [γ-³²P]ATP into a substrate peptide.
-
Reagents and Materials:
-
Recombinant active c-Src kinase[8]
-
Src substrate peptide (e.g., Poly(Glu, Tyr) 4:1)[8]
-
[γ-³²P]ATP
-
Test inhibitor (e.g., Dasatinib) and this compound
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)[8]
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the Kinase Reaction Buffer, Src kinase, substrate peptide, and the test inhibitor at various concentrations.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the P81 papers using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Cell-Based Assay for p38 MAPK Inhibition (LPS-induced TNF-α Production in THP-1 cells)
This assay measures the ability of an inhibitor to block the downstream effects of p38 MAPK activation in a cellular context.
-
Reagents and Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test inhibitor (e.g., SB203580) and this compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to activate the p38 MAPK pathway and induce TNF-α production.
-
Incubation: Incubate the cells for 4-6 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of inhibitor that causes a 50% reduction in TNF-α production (IC₅₀).
-
Cell-Based Assay for Src Kinase Inhibition (Inhibition of Cancer Cell Proliferation)
This assay assesses the effect of Src inhibitors on the growth of cancer cell lines where Src is implicated in proliferation.
-
Reagents and Materials:
-
Cancer cell line with known Src activity (e.g., various melanoma or colon cancer cell lines)[4]
-
Appropriate cell culture medium and FBS
-
Test inhibitor (e.g., Dasatinib) and this compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
Data Analysis: The signal is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion
While the kinase inhibitory profile of this compound remains to be elucidated, its structural features suggest potential activity against kinases such as p38 MAPK and Src. This guide provides a comprehensive framework for the evaluation of this and other novel compounds by presenting detailed experimental protocols and comparative data for the well-established inhibitors SB203580 and Dasatinib. The methodologies and benchmark data herein will be valuable for researchers aiming to characterize new kinase inhibitors and understand their potential therapeutic applications. Further experimental investigation, including broad kinase screening (kinome scan), is necessary to determine the precise biological targets and inhibitory profile of this compound.
References
- 1. cellagentech.com [cellagentech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of ENL/AF9 YEATS Domain Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide and other key small molecule inhibitors targeting the YEATS domains of Eleven-Nineteen Leukemia (ENL) and its homolog AF9. These proteins are critical transcriptional co-activators implicated in the pathogenesis of acute myeloid leukemia (AML), making them attractive targets for therapeutic development. This document summarizes experimental data, details assay methodologies, and visualizes key concepts to aid in the evaluation of these compounds.
Introduction to ENL/AF9 YEATS Domain Inhibition
The YEATS domain is an epigenetic reader module that recognizes acylated lysine residues on histone tails, tethering transcriptional machinery to chromatin. In certain leukemias, the ENL and AF9 proteins, through their YEATS domains, play a crucial role in maintaining oncogenic gene expression programs. Small molecule inhibitors that disrupt the interaction between the YEATS domain and acetylated histones have emerged as a promising therapeutic strategy.
Quantitative Comparison of ENL/AF9 YEATS Domain Inhibitors
The following table summarizes the in vitro potency and cross-reactivity of key ENL/AF9 YEATS domain inhibitors based on published experimental data.
| Compound | Target | Assay | IC50 (nM) | Kd (nM) | Notes |
| Amido-imidazopyridine Scaffold | ENL YEATS | HTRF | ~7000 | - | Initial screening hit, representative of the class including this compound.[1] |
| SR-0813 | ENL YEATS | HTRF | 25 | 30 | A potent, optimized inhibitor derived from the amido-imidazopyridine scaffold.[2][4] |
| AF9 YEATS | HTRF | 311 | - | Shows dual inhibition of ENL and AF9.[2][4] | |
| YEATS2 | HTRF | >100,000 | - | Highly selective against other YEATS family members. | |
| GAS41 | HTRF | >100,000 | - | Highly selective against other YEATS family members. | |
| TDI-11055 | ENL YEATS | TR-FRET | 50 | 119 | An orally bioavailable inhibitor with demonstrated in vivo efficacy.[3] |
| AF9 YEATS | TR-FRET | 70 | - | Potent dual inhibitor of ENL and AF9.[3] | |
| YEATS2 | TR-FRET | >100,000 | - | Highly selective against other YEATS family members.[3] | |
| GAS41 | TR-FRET | >100,000 | - | Highly selective against other YEATS family members.[3] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Homogeneous Time-Resolved FRET (HTRF) Assay for ENL YEATS Inhibition
This biochemical assay is designed to measure the binding of the ENL YEATS domain to an acetylated histone peptide.
Principle: The assay utilizes a 6xHis-tagged ENL YEATS domain protein and a biotinylated histone H3 peptide containing an acetylated lysine residue. A Europium (Eu3+) cryptate-labeled anti-6xHis antibody serves as the donor fluorophore, and streptavidin-conjugated XL665 acts as the acceptor. When the ENL YEATS domain binds to the histone peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation at 337 nm. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA). Dilute the 6xHis-ENL YEATS protein, biotinylated-H3 peptide, anti-6xHis-Eu3+ antibody, and streptavidin-XL665 to their final concentrations in the assay buffer.
-
Compound Plating: Dispense serial dilutions of the test compounds (e.g., this compound, SR-0813) into a low-volume 384-well plate.
-
Reagent Addition: Add the 6xHis-ENL YEATS protein and biotinylated-H3 peptide mixture to the wells and incubate for a defined period (e.g., 15 minutes) to allow for compound binding.
-
Detection: Add the anti-6xHis-Eu3+ and streptavidin-XL665 detection mixture to the wells and incubate for a further period (e.g., 60 minutes) in the dark.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the test compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A ligand-induced shift to a higher melting temperature indicates target engagement.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., a human leukemia cell line like MV4;11) to a suitable density. Treat the cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein (e.g., ENL).
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against the temperature to generate a melting curve. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the EC50 of target engagement.
Visualizations
The following diagrams illustrate the ENL/AF9 signaling pathway and the experimental workflows described above.
Caption: ENL/AF9 YEATS Domain Signaling Pathway and Point of Inhibition.
References
- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical-genetic interaction between PAF1 and ENL/AF9 YEATS inhibition - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00233H [pubs.rsc.org]
Validating N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide as a Cereblon Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the biological target of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. Based on current scientific literature, this compound is a putative binder of Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. This mechanism is central to the action of immunomodulatory drugs (IMiDs) and is a key component in the development of Proteolysis Targeting Chimeras (PROTACs).
While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide will draw objective comparisons from structurally similar benzamide-type Cereblon ligands. The provided experimental data and protocols will serve as a robust framework for researchers to validate this target and compare its performance against established alternatives.
Comparative Performance of Cereblon Binders
The efficacy of a Cereblon ligand is primarily determined by its binding affinity to CRBN and its ability to induce the degradation of target proteins when incorporated into a PROTAC. The following tables summarize key quantitative data for well-characterized benzamide and IMiD-based CRBN binders, which can be used as benchmarks for evaluating this compound.
Table 1: Comparison of Physicochemical and CRBN Binding Properties
| Compound | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | CRBN Binding Affinity (IC50, µM) | Assay Method |
| This compound (Predicted) | 237.26 | 1.45 | 85.13 | Not Determined | - |
| Pomalidomide | 273.24 | 0.8 | 98.7 | 0.157 | ITC |
| Lenalidomide | 259.26 | 0.3 | 108.9 | 0.178 | ITC |
| Benzamide Analog 1 | 254.28 | 1.2 | 75.4 | 63 | MST |
| Benzamide Analog 2 | 282.72 | 1.5 | 84.6 | 28 | MST |
Data for benzamide analogs are representative values from public domain research on similar scaffolds.
Table 2: Performance in PROTAC-Mediated Protein Degradation (BRD4)
| CRBN Ligand in PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time Point (hours) |
| Pomalidomide | BRD4 | HEK293T | 5 | >90 | 24 |
| Lenalidomide | BRD4 | HEK293T | 25 | ~85 | 24 |
| Benzamide Analog-based | BRD4 | HEK293T | 10-100 | >80 | 24 |
DC50: concentration for 50% degradation; Dmax: maximum degradation. Data is representative for typical BRD4-targeting PROTACs.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding target validation. The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Caption: PROTAC-induced protein degradation pathway.
Caption: Workflow for validating Cereblon engagement.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for CRBN Binding
Objective: To quantitatively determine the binding affinity of this compound to Cereblon.
Principle: This competitive assay measures the displacement of a fluorescently labeled tracer from the CRBN binding pocket by the test compound. A decrease in the FRET signal is proportional to the binding affinity of the test compound.
Materials:
-
Recombinant human CRBN-DDB1 complex (His-tagged)
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescently labeled CRBN tracer (e.g., fluorescein-labeled pomalidomide) (acceptor)
-
Test compound: this compound
-
Assay buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA, 0.01% Tween-20
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of a pre-mixed solution of His-CRBN-DDB1 and the fluorescent tracer to each well.
-
Add 10 µL of Tb-conjugated anti-His antibody to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50 value.
Protocol 2: Western Blot for PROTAC-Mediated BRD4 Degradation
Objective: To assess the ability of a PROTAC incorporating this compound to induce the degradation of a target protein (e.g., BRD4).
Procedure:
-
Cell Culture and Treatment: Seed HEK293T cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts, add Laemmli buffer, and denature the samples by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control (e.g., GAPDH or β-actin) on the same membrane.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Efficacy of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide and Related Compounds in Cancer Cell Lines: A Comparative Overview
A comprehensive review of available data indicates a notable absence of published studies on the specific efficacy of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide in any cancer cell line. Despite a thorough search of scientific literature, no experimental data detailing its cytotoxic or anti-proliferative effects, nor any comparative analyses with other agents, were found.
However, the chemical structure of this compound belongs to two important classes of compounds with demonstrated anti-cancer potential: nitropyridine derivatives and acetamide derivatives . This guide, therefore, provides a comparative overview of the efficacy of various compounds within these classes, drawing on available experimental data to offer insights into their potential as anti-cancer agents. This information may serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this chemical scaffold.
Comparative Efficacy of Related Nitropyridine and Acetamide Derivatives
While data on the target compound is unavailable, numerous studies have demonstrated the cytotoxic effects of related nitropyridine and acetamide derivatives across a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several of these compounds, providing a quantitative comparison of their potency. A lower IC₅₀ value indicates greater potency.
| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Nitropyridine | 1-methyl-3-nitropyridine chloride (MNP) | Human promyelocytic leukemia (HL60) | Not specified, but demonstrated antitumour activity | [1] |
| Nitropyridine | 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative (14a) | Large-cell lung cancer (NCIH460) | 0.025 | [2] |
| Colon cancer (RKOP 27) | 0.016 | [2] | ||
| Cervical cancer (HeLa) | 0.127 | [2] | ||
| Leukemia (U937) | 0.422 | [2] | ||
| Melanoma (SKMEL 28) | 0.255 | [2] | ||
| Acetamide | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | Breast cancer (MCF-7) | Not specified, but exhibited anticancer activity | [3] |
| Neuroblastoma (SK-N-SH) | Not specified, but exhibited anticancer activity | [3] | ||
| Acetamide | 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative (4b, 3-Cl) | Breast cancer (MCF-7) | Not specified, but induced apoptosis | [1] |
| Acetamide | 2,4-disubstituted thiazole-2-acetamide derivative (10a) | Prostate cancer (PC-3) | 7 | [4] |
| Breast cancer (MCF-7) | 4 | [4] |
Experimental Protocols
The following is a representative experimental protocol for assessing the cytotoxic activity of a compound using the MTT assay, a common method cited in the literature for evaluating the efficacy of anti-cancer agents.
MTT Assay for Cell Viability
1. Cell Seeding:
-
Cancer cells (e.g., MCF-7, HepG2, HeLa) are harvested from culture.
-
A cell suspension is prepared, and the cell density is adjusted to a predetermined concentration (e.g., 5 x 10⁴ cells/mL).
-
100 µL of the cell suspension is seeded into each well of a 96-well microplate.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
The test compound (e.g., a nitropyridine or acetamide derivative) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
A series of dilutions of the stock solution are prepared in a cell culture medium to achieve the desired final concentrations.
-
The medium from the wells is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells.
-
Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C.
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the colored solution in each well is measured using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate a general workflow for screening anti-cancer compounds and a hypothetical signaling pathway that could be targeted by cytotoxic agents.
Figure 1. A generalized workflow for the in vitro screening and evaluation of potential anti-cancer compounds.
Figure 2. A hypothetical signaling pathway illustrating potential targets for nitropyridine/acetamide derivatives.
References
- 1. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide: A Comparative Analysis Becomes Necessary as Data is Currently Limited
For researchers, scientists, and professionals in drug development, the robust evaluation of novel compounds is a cornerstone of innovation. A thorough comparison of a new chemical entity against established standards is critical for determining its potential and guiding future research. This guide was intended to provide a comprehensive benchmark of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide against known standards, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. However, a comprehensive search of publicly available scientific literature, databases, and patent filings has revealed a significant lack of data regarding the biological activity and mechanism of action of this compound.
Currently, information on this compound is primarily limited to its chemical properties and availability from commercial suppliers. Key data points such as its biological targets, in vitro and in vivo efficacy, and pharmacokinetic profiles are not present in the accessible scientific domain. This absence of foundational biological data makes a direct, evidence-based comparison to established standards impossible at this time.
To facilitate future research and enable the kind of comparative analysis originally envisioned, this guide will instead outline the necessary experimental framework and theoretical considerations for benchmarking this compound once its biological activity is identified.
Proposed Framework for Future Benchmarking Studies
Should preliminary screening studies identify a biological activity for this compound, the following experimental workflow is recommended to establish a comprehensive benchmark against appropriate standards.
Table 1: Proposed Experimental Workflow for Benchmarking
| Phase | Experiment | Purpose | Potential Standards for Comparison (Hypothetical) |
| 1. Target Identification & Validation | - High-Throughput Screening (HTS) - Affinity Chromatography - Cellular Thermal Shift Assay (CETSA) | To identify the primary biological target(s) of the compound. | Dependent on identified target class (e.g., specific kinase inhibitors, receptor antagonists). |
| 2. In Vitro Potency & Selectivity | - Enzyme Inhibition Assays - Receptor Binding Assays - Cell-Based Functional Assays | To quantify the compound's potency (IC50/EC50) and selectivity against its target(s). | Known potent and selective modulators of the identified target. |
| 3. Cellular Activity | - Cell Proliferation/Viability Assays - Reporter Gene Assays - Western Blotting for Pathway Modulation | To determine the compound's effect on cellular processes and signaling pathways. | Standard-of-care drugs for diseases related to the identified pathway. |
| 4. In Vivo Efficacy | - Animal Models of Disease | To evaluate the compound's therapeutic effect in a living organism. | Clinically approved drugs for the relevant disease model. |
| 5. Pharmacokinetic Profiling | - ADME (Absorption, Distribution, Metabolism, Excretion) Studies | To assess the compound's drug-like properties. | Compounds with known favorable pharmacokinetic profiles. |
Visualizing the Path Forward: A Hypothetical Experimental Workflow
The following diagram illustrates a logical workflow for the initial characterization and subsequent benchmarking of a novel compound like this compound.
Unraveling the Selectivity of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals seeking novel therapeutic agents require a comprehensive understanding of the selectivity of lead compounds. This guide provides a comparative analysis of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide, a compound of interest in screening libraries. Due to the limited availability of public data on this specific molecule, this guide outlines the critical experimental workflows for selectivity profiling and presents a comparative framework based on the analysis of structurally related acetamide derivatives.
This compound is a synthetic compound characterized by a tert-butyl acetamide moiety attached to a 5-nitropyridine ring. While specific biological targets for this compound are not extensively documented in publicly accessible literature, its structural features suggest potential interactions with a range of biological macromolecules. The presence of the nitro-aromatic group and the acetamide linkage are common pharmacophores in medicinal chemistry, known to participate in various biological activities.
Comparative Selectivity Profiling: A Methodological Overview
To ascertain the therapeutic potential and off-target effects of a compound like this compound, a rigorous selectivity profiling workflow is essential. The following details the standard experimental protocols that would be employed.
Experimental Protocols
1. Primary Target Identification and Validation:
-
Objective: To identify the primary biological target(s) of the compound.
-
Methodology: High-throughput screening (HTS) against a diverse panel of recombinant human proteins, such as kinases, proteases, GPCRs, and nuclear receptors. Affinity-based methods, including chemical proteomics, can also be employed to isolate binding partners from cell lysates.
2. Kinase Selectivity Profiling (Example):
-
Objective: To determine the inhibitory activity of the compound against a broad panel of kinases.
-
Methodology:
-
Biochemical Assays: In vitro kinase activity assays are performed using a radiometric format (e.g., ³³P-ATP filter binding) or non-radiometric formats (e.g., ADP-Glo™, LanthaScreen™). The compound is serially diluted to determine the IC₅₀ value against each kinase.
-
Cellular Assays: Target engagement and downstream signaling inhibition are assessed in relevant cell lines using techniques like Western blotting for phosphoproteins or cell-based reporter assays.
-
3. Off-Target Liability Screening:
-
Objective: To identify potential interactions with targets known to be associated with adverse drug reactions.
-
Methodology: Screening against a panel of safety-related targets, such as the hERG ion channel (assessed via patch-clamp electrophysiology), cytochrome P450 (CYP) enzymes (assessed via luminogenic or fluorogenic substrate metabolism assays), and a panel of receptors and transporters (assessed via radioligand binding assays).
Logical Workflow for Selectivity Profiling
The process of characterizing the selectivity of a novel compound follows a logical progression from broad screening to specific target validation.
Comparative Data Framework
In the absence of specific data for this compound, a comparative analysis would involve evaluating its performance against other compounds with similar structural motifs that have been characterized. The following table provides a template for how such data would be presented.
| Compound | Primary Target(s) | IC₅₀ (nM) vs. Primary Target | Key Off-Target Hits (>1 µM) | hERG IC₅₀ (µM) | CYP Inhibition (IC₅₀, µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Analog A (Hypothetical) | Kinase X | 50 | Kinase Y, Kinase Z | >30 | CYP3A4: 15 |
| Analog B (Hypothetical) | Protease Y | 120 | None | >50 | CYP2D6: >50 |
Signaling Pathway Context
Understanding the signaling pathways in which a potential target is involved is crucial for predicting the physiological consequences of its inhibition. For instance, if the primary target were a kinase involved in a cancer-related pathway, its inhibition would be expected to have anti-proliferative effects.
Conclusion
While direct experimental data on the selectivity of this compound is not currently available in the public domain, this guide provides the necessary framework for its evaluation. By following the outlined experimental protocols and comparative data presentation, researchers can systematically characterize its biological activity and selectivity profile. Such a data-driven approach is fundamental for the advancement of novel compounds from initial screening hits to viable therapeutic candidates. Drug development professionals are encouraged to undertake these studies to unlock the full potential of this and other promising molecules.
Reproducibility of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide Experimental Results: A Guide for Researchers
A comprehensive review of publicly available data reveals a significant gap in the scientific literature regarding the experimental reproducibility of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. At present, there are no published studies that provide detailed experimental protocols, quantitative data, or comparative analyses necessary to assess the reproducibility of its synthesis or biological activity.
This guide is intended for researchers, scientists, and drug development professionals interested in this compound. While the core objective is to provide a comparative analysis of its performance and reproducibility, the scarcity of available data necessitates a focus on the foundational information that is currently accessible through commercial suppliers and chemical databases.
Compound Overview
This compound is a chemical compound with the molecular formula C₁₁H₁₅N₃O₃ and a molecular weight of 237.26 g/mol . It is listed by several chemical suppliers, indicating its availability for research purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1255574-51-6 | ChemScene[1] |
| Molecular Formula | C₁₁H₁₅N₃O₃ | ChemScene[1] |
| Molecular Weight | 237.26 | ChemScene[1] |
| Purity | ≥96% or 99% | ChemScene[1], CHIRALEN[2] |
Current Data Limitations and the Path Forward
The primary challenge in evaluating the reproducibility of experimental results for this compound is the absence of peer-reviewed publications detailing its synthesis, characterization, and biological evaluation. Commercial listings provide basic identifiers and purity levels but lack the in-depth experimental data required for a thorough scientific assessment.
To address this knowledge gap and enable future reproducibility studies, the following steps are crucial:
-
Publication of Synthetic Protocols: Researchers who have synthesized this compound are encouraged to publish their detailed methodologies, including reagents, reaction conditions, purification methods, and yields. This would provide a baseline for other laboratories to replicate the synthesis.
-
Comprehensive Characterization: Detailed characterization data, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis, should be made publicly available. This information is essential for confirming the identity and purity of the compound.
-
Biological Activity Screening and Data Reporting: If the compound has been tested for any biological activity, the experimental protocols, raw data, and analysis methods should be published. This would allow for independent verification and comparison with potential alternative compounds.
Conceptual Experimental Workflow for Future Studies
The following diagram illustrates a conceptual workflow for future research on this compound that would generate the necessary data for a reproducibility and comparison guide.
Conclusion
While a comprehensive comparison guide on the reproducibility of this compound cannot be provided at this time due to a lack of published experimental data, this document highlights the current state of knowledge and outlines a clear path for future research. The scientific community's commitment to open data sharing and detailed reporting of experimental protocols will be paramount in enabling robust reproducibility assessments for this and other novel compounds. Researchers interested in this molecule are encouraged to contribute to the public domain by publishing their findings.
References
Safety Operating Guide
Navigating the Disposal of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide, ensuring compliance with general hazardous waste regulations.
Note: This information is based on general laboratory chemical waste guidelines. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for detailed procedures and regulatory requirements.
Hazard Assessment and Waste Identification
The first step in proper chemical disposal is to determine if the waste is hazardous.[1] While a specific SDS for this compound was not found, the presence of a nitropyridine structure suggests potential toxicity and reactivity. Therefore, it is prudent to manage it as a hazardous waste.[2] Hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]
Key Hazard Characteristics to Consider:
-
Toxicity: Nitropyridine compounds can be toxic.
-
Reactivity: The nitro group can impart reactive properties.
-
Ignitability: While not definitively known without an SDS, the potential for ignitability should be considered.
-
Corrosivity: Unlikely based on the structure, but pH should be confirmed if in solution.
Proper Disposal Protocol
The following step-by-step process outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE.
-
Wear safety glasses with side shields or goggles.
-
Wear compatible chemical-resistant gloves (e.g., butyl rubber).[4]
-
A fully buttoned lab coat is required.[4]
-
All handling of the waste should be done within a certified laboratory chemical fume hood.[4]
2. Waste Segregation and Container Selection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[2]
-
Collect the waste in a designated, sealable, and airtight container that is compatible with the chemical.[4][5] Plastic containers are often preferred for chemical waste.[6]
-
Ensure the container is in good condition with no signs of deterioration and has a secure screw cap.[5]
3. Labeling the Waste Container: Proper labeling is crucial for safety and regulatory compliance. The label should include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound".
-
An indication of the hazards (e.g., "Toxic," "Handle with Care").
-
The date when waste was first added to the container.[4]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][6]
-
The SAA should be under the direct supervision of laboratory personnel.[3]
-
Ensure the container is kept closed except when adding waste.[5][6]
-
Store the waste container away from incompatible materials such as strong oxidizers and acids.[4]
-
The maximum amount of hazardous waste allowed in an SAA is typically 55 gallons.[6][7]
5. Arranging for Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year, but institutional policies may vary), arrange for its collection by your institution's EHS department or a licensed hazardous waste transporter.[5][10]
-
Complete a chemical collection request form as required by your institution.[4]
-
Never pour hazardous chemicals down the drain.[6]
Quantitative Data Summary
| Regulatory Guideline | Value | Source |
| Maximum SAA Storage Volume | 55 gallons | [6][7] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [6] |
| Container Headroom | At least one-inch | [5] |
| Maximum Container Fill Capacity | 90% | [3] |
| pH for Drain Disposal (if permissible) | > 5.0 and < 12.5 | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. pfw.edu [pfw.edu]
- 2. purdue.edu [purdue.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. chiralen.com [chiralen.com]
- 9. chemscene.com [chemscene.com]
- 10. acs.org [acs.org]
Personal protective equipment for handling N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
This guide provides immediate safety, handling, and disposal protocols for N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide, catering to researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling related nitro-containing aromatic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Quantitative Data Summary
As specific occupational exposure limits for this compound are not established, all handling should be conducted under the assumption that it is hazardous. The following table summarizes the recommended personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes or dust generation.[2][4] | Protects against splashes, vapors, and dust that can cause severe eye irritation. |
| Skin and Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned.[2] Full-length pants and closed-toe shoes are mandatory.[3] For procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls. | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-impermeable gloves, such as butyl rubber, are recommended for handling nitro compounds.[3][4] Consider wearing a double layer of gloves for highly hazardous operations.[3] Inspect gloves prior to use.[4] | Prevents skin absorption, a primary route of exposure for nitro compounds. |
| Respiratory Protection | All handling of the solid compound should be done in a certified chemical fume hood.[2] If engineering controls are not sufficient, or during a spill, use a NIOSH/MSHA approved air-purifying respirator (APR) with organic vapor cartridges.[3] | Protects against inhalation of harmful dust or vapors. A fume hood is the primary engineering control to minimize airborne concentrations.[4] |
Experimental Protocols: Handling and Disposal
A systematic approach is crucial when working with this compound.
Handling Protocol
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[2]
-
Handle the solid carefully to minimize the generation of dust.
-
-
During the Experiment :
-
Storage :
Spill Management Protocol
-
Evacuate : Immediately evacuate personnel from the spill area.[1]
-
Ventilate : Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.
-
Don PPE : Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[2]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[2]
-
Waste Segregation : Designate a specific, labeled waste container for this compound. Do not mix with other waste streams to prevent dangerous reactions.[1]
-
Waste Collection and Containerization : Collect all solid waste, including contaminated materials like gloves and weighing paper, in a dedicated, compatible, and sealable container (e.g., glass or high-density polyethylene).[1] Ensure the container is securely closed when not in use.[2]
-
Labeling of Waste Containers : Immediately label the waste container with "Hazardous Waste," the full chemical name, the approximate quantity, and the date.[1]
-
Storage of Chemical Waste : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.[1]
-
Disposal : Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Disposal of Empty Containers : An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate must be collected and handled as hazardous waste.[5]
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



